molecular formula C9H7ClFN3 B1421367 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine CAS No. 1246384-94-0

3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine

Cat. No.: B1421367
CAS No.: 1246384-94-0
M. Wt: 211.62 g/mol
InChI Key: QZGGUPMSYHHJSN-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H7ClFN3 and its molecular weight is 211.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3/c10-6-3-1-5(2-4-6)8-7(11)9(12)14-13-8/h1-4H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGGUPMSYHHJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to modulate pharmacological activity have cemented its status as a "privileged scaffold." This technical guide provides a comprehensive exploration of the discovery and synthesis of novel pyrazole amines, a class of compounds that continues to yield significant therapeutic breakthroughs. We will delve into the strategic considerations behind synthetic route selection, from classical condensation reactions to modern catalytic methodologies. Detailed protocols, mechanistic insights, and data-driven analyses will equip researchers with the knowledge to navigate the complexities of pyrazole amine chemistry and accelerate the development of next-generation therapeutics. The functionalization of the pyrazole nucleus with amino substituents has proven to be a fruitful strategy, leading to a diverse array of pharmacologically active compounds.

The Strategic Importance of Pyrazole Amines in Drug Discovery

The ubiquity of the pyrazole core in clinically successful drugs underscores its importance. From anti-inflammatory agents to anticancer therapies, pyrazole-containing molecules have demonstrated a broad spectrum of biological activities. The inclusion of an amine functionality further enhances the drug-like properties of the pyrazole scaffold by providing a key site for hydrogen bonding interactions with biological targets, improving solubility, and offering a versatile handle for further chemical modification.

Several well-established drugs feature the pyrazole scaffold, highlighting its therapeutic relevance. The diverse pharmacological profiles of aminopyrazole derivatives, including their roles as kinase inhibitors, antibacterial agents, and anti-inflammatory molecules, continue to drive research in this area. For instance, 4-aminopyrazole derivatives are key components in several cyclin-dependent kinase (CDK) inhibitors currently in clinical trials.

Key Attributes of the Pyrazole Amine Scaffold:

  • Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic or heteroaromatic systems, offering a means to fine-tune physicochemical properties and improve metabolic stability.

  • Tunable Electronics: The two nitrogen atoms in the pyrazole ring influence its electronic properties, allowing for modulation of pKa and hydrogen bonding capacity.

  • Structural Rigidity: The planar and rigid nature of the pyrazole core provides a well-defined orientation for substituents, facilitating optimal interactions with target proteins.

  • Synthetic Accessibility: A wide array of synthetic methods are available for the construction and functionalization of the pyrazole ring, enabling the creation of diverse chemical libraries.

Synthetic Strategies for Pyrazole Amine Construction: A Mechanistic Perspective

The synthesis of pyrazole amines can be broadly categorized into two main approaches: construction of the pyrazole ring with a pre-installed amino group or its precursor, and post-synthetic functionalization of a pre-formed pyrazole core. The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and the overall efficiency of the synthetic sequence.

Foundational Synthesis: The Knorr Pyrazole Synthesis and its Variants

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the preparation of pyrazole derivatives. This classical method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.

Experimental Protocol: Knorr Pyrazole Synthesis

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the hydrazine derivative (1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. Acid or base catalysis can be employed to accelerate the reaction.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

The regioselectivity of the Knorr synthesis can be a concern when using unsymmetrical β-dicarbonyl compounds and substituted hydrazines, often leading to a mixture of isomers. However, careful control of reaction conditions and the electronic nature of the substituents can favor the formation of a single regioisomer.

Logical Flow of the Knorr Pyrazole Synthesis

G A 1,3-Dicarbonyl Compound C Hydrazone Intermediate A->C + B Hydrazine Derivative B->C + D Cyclization C->D E Dehydration D->E F Pyrazole Product E->F

Caption: The Knorr pyrazole synthesis proceeds via hydrazone formation, cyclization, and dehydration.

Modern Approaches to Pyrazole Amine Synthesis

While the Knorr synthesis is robust, modern organic chemistry has ushered in a new era of more efficient and versatile methods for constructing pyrazole amines. These approaches often offer improved regioselectivity, milder reaction conditions, and broader substrate scope.

[3+2] Cycloaddition reactions provide a powerful and atom-economical route to pyrazole derivatives. For instance, the reaction of alkynes with diazo compounds or other 1,3-dipoles can directly generate the pyrazole ring. Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones is another modern approach that offers a broad range of pyrazole derivatives.

One-pot multicomponent reactions have gained significant traction in medicinal chemistry due to their efficiency and ability to generate molecular complexity in a single step. Syntheses of pyrazoles from in situ generated 1,3-diketones (from ketones and acid chlorides) followed by the addition of hydrazine exemplify this approach, allowing for rapid access to diverse pyrazole libraries.

The reaction of α,β-unsaturated nitriles with hydrazines is a widely utilized and efficient method for the synthesis of 3(5)-aminopyrazoles. This reaction is a cornerstone for accessing this important class of compounds.

Experimental Protocol: Synthesis of 3(5)-Aminopyrazoles from α,β-Unsaturated Nitriles

  • Reactant Preparation: Dissolve the α,β-unsaturated nitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (1.0-1.2 eq) to the solution. The reaction can be performed at room temperature or with heating.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Workflow for the Synthesis of 3(5)-Aminopyrazoles

G Start Start Step1 Dissolve α,β-unsaturated nitrile in solvent Start->Step1 Step2 Add hydrazine derivative Step1->Step2 Step3 Heat or stir at room temperature Step2->Step3 Step4 Monitor reaction progress (TLC/LC-MS) Step3->Step4 Step5 Reaction Complete? Step4->Step5 Step5->Step3 No Step6 Solvent removal Step5->Step6 Yes Step7 Purification (Recrystallization/Chromatography) Step6->Step7 End Pure 3(5)-Aminopyrazole Step7->End

Caption: A typical workflow for the synthesis of 3(5)-aminopyrazoles.

Post-Synthetic Functionalization

In many cases, it is more strategic to introduce the amine functionality onto a pre-existing pyrazole core. This approach is particularly useful for accessing diversely substituted aminopyrazoles that may be difficult to obtain through de novo ring synthesis.

A common method for introducing an amino group is through the reduction of a nitro-substituted pyrazole. Various reducing agents, such as tin(II) chloride, catalytic hydrogenation (e.g., H₂/Pd-C), or sodium dithionite, can be employed for this transformation. The choice of reducing agent depends on the presence of other functional groups in the molecule.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of N-aryl and N-alkyl aminopyrazoles. These methods allow for the direct coupling of pyrazoles with a wide range of amines under relatively mild conditions.

Characterization and Analysis of Novel Pyrazole Amines

The unambiguous characterization of newly synthesized pyrazole amines is crucial for establishing their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Technique Information Obtained Key Considerations
¹H and ¹³C NMR Spectroscopy Provides detailed information about the chemical environment of protons and carbon atoms, confirming the connectivity and substitution pattern of the pyrazole ring and its substituents.The tautomerism of N-unsubstituted pyrazoles can lead to broadened signals or the presence of multiple species in solution.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structure elucidation.High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as N-H stretches for the amine and pyrazole ring, and C=N and C=C stretches of the aromatic core.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state, confirming stereochemistry and intermolecular interactions.Obtaining single crystals suitable for X-ray diffraction can be challenging.
Elemental Analysis Determines the percentage composition of elements (C, H, N) in the compound, providing evidence of its purity.

Case Study: Synthesis of a Potent Kinase Inhibitor Precursor

To illustrate the practical application of the synthetic strategies discussed, let's consider the synthesis of a hypothetical 4-amino-1-aryl-3,5-disubstituted pyrazole, a common scaffold for kinase inhibitors.

The synthesis could commence with a Knorr cyclocondensation between a 1,3-diketone and an arylhydrazine to form the 1-aryl-3,5-disubstituted pyrazole core. Subsequent nitration at the C4 position, followed by reduction of the nitro group, would yield the desired 4-aminopyrazole.

Synthetic Pathway to a Kinase Inhibitor Precursor

G A 1,3-Diketone C 1-Aryl-3,5-disubstituted pyrazole A->C + B Arylhydrazine B->C + (Knorr Synthesis) D Nitration (HNO₃/H₂SO₄) C->D E 4-Nitro-1-aryl-3,5-disubstituted pyrazole D->E F Reduction (e.g., SnCl₂ or H₂/Pd-C) E->F G 4-Amino-1-aryl-3,5-disubstituted pyrazole F->G

Caption: A plausible synthetic route to a 4-aminopyrazole kinase inhibitor precursor.

Future Directions and Emerging Trends

The field of pyrazole amine synthesis is continuously evolving, driven by the need for more efficient, sustainable, and diversity-oriented synthetic methods. Key areas of future development include:

  • Photoredox Catalysis: The use of visible light to promote novel bond formations and cyclization reactions offers a green and powerful tool for pyrazole synthesis.

  • Flow Chemistry: Continuous flow technologies can enable safer, more scalable, and highly controlled synthesis of pyrazole amines, particularly for reactions involving hazardous reagents or intermediates.

  • Biocatalysis: The use of enzymes to catalyze specific steps in pyrazole synthesis can offer unparalleled selectivity and environmental benefits.

  • Computational Chemistry: In silico modeling and prediction of reaction outcomes will play an increasingly important role in guiding synthetic efforts and accelerating the discovery of novel pyrazole amines.

Conclusion

Pyrazole amines represent a truly privileged scaffold in drug discovery, with a rich history and a vibrant future. A deep understanding of the diverse synthetic methodologies available, from the foundational Knorr synthesis to modern catalytic approaches, is essential for any researcher seeking to harness the full potential of this remarkable heterocyclic system. By combining rational design with innovative synthetic strategies, the scientific community is well-positioned to continue unlocking new therapeutic opportunities based on the versatile pyrazole amine core.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Gomtsyan, A. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10985–10994. [Link]

  • Li, Y., et al. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters.
  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6599. [Link]

  • Ben-Harb, S., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(23), 8295. [Link]

  • Al-Zahrani, F. A. M. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250.
  • Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

  • Kumar, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 15(3), 343. [Link]

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Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Therapeutic Targets of Chlorophenyl Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chlorophenyl pyrazole amine scaffold represents a privileged chemical structure in medicinal chemistry, underpinning a diverse array of bioactive molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the known and emerging therapeutic targets of this versatile compound class. By delving into the structural nuances and mechanistic underpinnings of their interactions with various biological targets, we aim to equip researchers and drug development professionals with the critical insights necessary to navigate the complexities of harnessing chlorophenyl pyrazole amines for novel therapeutic interventions. This document will traverse key target classes, including protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory and metabolic pathways, supported by detailed experimental protocols and illustrative signaling pathway diagrams to facilitate a comprehensive understanding.

Introduction: The Chemical Versatility and Therapeutic Promise of Chlorophenyl Pyrazole Amines

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many clinically approved drugs.[1][2][3][4][5][6] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal scaffold for designing potent and selective modulators of biological targets.[4][7] The incorporation of a chlorophenyl group and an amine functionality further enhances the chemical diversity and therapeutic applicability of this core structure.[8][9][10][11] The chlorophenyl moiety can influence pharmacokinetic properties and provide crucial hydrophobic interactions within target binding sites, while the amine group serves as a key hydrogen bond donor or acceptor, or as a point for further chemical modification.[8][10]

This guide will systematically explore the landscape of therapeutic targets for chlorophenyl pyrazole amines, moving from well-established examples to novel and promising areas of investigation. We will dissect the molecular mechanisms of action and provide practical, field-proven experimental workflows for target identification and validation.

Key Therapeutic Target Classes and Mechanisms of Action

The biological activity of chlorophenyl pyrazole amines is broad, with compounds from this class demonstrating efficacy in oncology, inflammation, metabolic disorders, and neuroscience.[1][2][3][4][5][6][8] This diverse activity stems from their ability to interact with a range of protein targets.

Cyclooxygenase (COX) Enzymes: The Anti-inflammatory Axis

A prominent example of a chlorophenyl pyrazole amine-containing drug is Celecoxib , a selective inhibitor of cyclooxygenase-2 (COX-2).[12][13][14][15] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[12][13] The selectivity of Celecoxib for COX-2 over the constitutively expressed COX-1 isoform is attributed to the presence of a sulfonamide group that binds to a specific hydrophilic side pocket in the COX-2 active site.[1][12]

Mechanism of Action: Celecoxib binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.[12][13][15] This selective inhibition leads to a reduction in inflammation and pain with a lower incidence of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[12]

Cannabinoid Receptor 1 (CB1): Modulating Metabolic and Neurological Pathways

Rimonabant , a 1,5-diarylpyrazole, is a notable example of a chlorophenyl pyrazole amine derivative that acts as an antagonist or inverse agonist of the cannabinoid receptor 1 (CB1).[16][17][18][19][20] The CB1 receptor is a GPCR primarily expressed in the brain and peripheral tissues, and it plays a crucial role in regulating appetite, energy metabolism, and mood.[16][19]

Mechanism of Action: Rimonabant blocks the signaling of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, at the CB1 receptor.[19] This blockade in the hypothalamus leads to a decrease in appetite, while its action in adipose tissue can improve glucose and lipid metabolism.[19] Although effective for weight loss, the psychiatric side effects associated with central CB1 receptor blockade led to its withdrawal from the market.[18][20]

Metabotropic Glutamate Receptor 5 (mGluR5): A Target for Neurological and Psychiatric Disorders

3-Chloro-4-fluoro-N-(4-((2-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-5-yl)oxy)phenyl)picolinamide (CDPPB) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[21][22][23][24][25] mGluR5 is a GPCR that modulates excitatory synaptic transmission in the brain and is implicated in various neurological and psychiatric conditions.

Mechanism of Action: As a PAM, CDPPB does not activate mGluR5 directly but enhances the receptor's response to its endogenous ligand, glutamate.[21][23] This potentiation of mGluR5 signaling has shown promise in preclinical models for improving cognitive function and treating conditions like schizophrenia and depression.[21][23][25]

Protein Kinases: Targeting Oncogenic Signaling

Recent research has highlighted the potential of chlorophenyl pyrazole amines as potent kinase inhibitors for cancer therapy.[8] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8]

A study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles identified a compound, 4j , that exhibited inhibitory activity against AKT2/PKBβ , a serine/threonine kinase that is a key component of the PI3K/AKT signaling pathway.[8] This pathway is frequently hyperactivated in various cancers, including glioma, and is a critical regulator of cell growth, proliferation, and survival.[8]

Mechanism of Action: Compound 4j was found to inhibit the kinase activity of AKT2/PKBβ in the low micromolar range.[8] By inhibiting AKT2, this compound can disrupt the downstream signaling cascade, leading to apoptosis in cancer cells.[8] The study demonstrated the anti-glioma potency of this compound in both 2D and 3D cell culture models.[8]

Experimental Workflows for Target Identification and Validation

The identification and validation of therapeutic targets for novel chlorophenyl pyrazole amines require a systematic and multi-faceted approach. The following workflows outline key experimental strategies.

Workflow for Target Identification

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Hit Validation Compound Library Compound Library Phenotypic Screening Phenotypic Screening (e.g., Cell Viability Assays) Compound Library->Phenotypic Screening Target-Based Screening Target-Based Screening (e.g., Kinase Panel) Compound Library->Target-Based Screening Affinity Chromatography Affinity Chromatography-Mass Spectrometry (AC-MS) Phenotypic Screening->Affinity Chromatography Chemical Proteomics Chemical Proteomics (e.g., CETSA, KiNativ) Phenotypic Screening->Chemical Proteomics Biochemical Assays Biochemical Assays (e.g., IC50 Determination) Target-Based Screening->Biochemical Assays Affinity Chromatography->Biochemical Assays Chemical Proteomics->Biochemical Assays Computational Modeling Computational Modeling (e.g., Molecular Docking) Cellular Target Engagement Cellular Target Engagement (e.g., Western Blot, NanoBRET) Biochemical Assays->Cellular Target Engagement

Caption: Workflow for Therapeutic Target Identification.

Detailed Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Example: AKT2/PKBβ)

1. Reagents and Materials:

  • Recombinant human AKT2/PKBβ enzyme (e.g., from SignalChem)
  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
  • ATP (10 mM stock)
  • Substrate peptide (e.g., Crosstide, 1 mg/mL)
  • Chlorophenyl pyrazole amine compound stock solution (in DMSO)
  • ADP-Glo™ Kinase Assay Kit (Promega)
  • 384-well white assay plates

2. Procedure:

  • Prepare serial dilutions of the chlorophenyl pyrazole amine compound in kinase buffer.
  • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include a no-compound control (DMSO vehicle) and a no-enzyme control.
  • Add 2.5 µL of a solution containing the AKT2 enzyme and the substrate peptide in kinase buffer to each well.
  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.
  • Incubate the plate at 30°C for 60 minutes.
  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
  • Measure luminescence using a plate reader.
  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Target Engagement using Western Blot

1. Reagents and Materials:

  • Glioma cell line (e.g., U87-MG)
  • Cell culture medium (e.g., DMEM with 10% FBS)
  • Chlorophenyl pyrazole amine compound
  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-β-actin)
  • HRP-conjugated secondary antibody
  • Chemiluminescent substrate
  • SDS-PAGE gels and Western blot apparatus

2. Procedure:

  • Seed U87-MG cells in 6-well plates and allow them to adhere overnight.
  • Treat the cells with varying concentrations of the chlorophenyl pyrazole amine compound for a specified time (e.g., 2, 6, 24 hours). Include a DMSO vehicle control.
  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.
  • Determine the protein concentration of the lysates using a BCA assay.
  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using a chemiluminescent substrate and an imaging system.
  • Strip the membrane and re-probe with antibodies against total AKT and a loading control (e.g., β-actin) to ensure equal protein loading.
  • Quantify the band intensities to determine the effect of the compound on AKT phosphorylation.

Signaling Pathway Visualization

The following diagram illustrates the PI3K/AKT signaling pathway and the inhibitory effect of a chlorophenyl pyrazole amine targeting AKT2.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT2/PKBβ PIP3->AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Chlorophenyl Pyrazole Amine Inhibitor Inhibitor->AKT Inhibition

Caption: PI3K/AKT Signaling Pathway Inhibition.

Data Summary and Future Directions

The therapeutic potential of chlorophenyl pyrazole amines is underscored by the diversity of their molecular targets. The table below summarizes the key targets and the corresponding activities of representative compounds.

Compound Class/ExampleTherapeutic TargetBiological ActivityKey Quantitative Data
Celecoxib Cyclooxygenase-2 (COX-2)Anti-inflammatory, AnalgesicCOX-2 IC50: ~40 nM
Rimonabant Cannabinoid Receptor 1 (CB1)Appetite Suppression, Metabolic RegulationCB1 Ki: ~1.96 nM
CDPPB mGluR5 (PAM)Neuromodulation, Cognitive EnhancementEC50 for potentiation: ~260 nM
Pyrano[2,3-c]pyrazole (4j) AKT2/PKBβAnti-cancer (Glioma)AKT2 IC50: low micromolar
Various Derivatives Multiple Kinases, GPCRs, EnzymesAnticancer, Antimicrobial, AntiviralVaries with compound and target

The continued exploration of the chemical space around the chlorophenyl pyrazole amine scaffold holds immense promise for the discovery of novel therapeutics. Future research efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of lead compounds for their respective targets.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To ensure that promising compounds have desirable drug-like properties.

  • Exploration of Novel Targets: Utilizing unbiased screening approaches to identify new biological targets and therapeutic applications for this versatile scaffold.

  • Development of Covalent Inhibitors: Designing compounds that can form a covalent bond with their target, potentially leading to increased potency and duration of action.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of chlorophenyl pyrazole amines for the benefit of patients worldwide.

References

  • Kumar, L., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Advances, 12(34), 22005-22014. [Link]

  • Bansal, R. K., & Kumar, A. (2018). Current status of pyrazole and its biological activities. Journal of the Serbian Chemical Society, 83(1), 1-28. [Link]

  • Li, Z., et al. (2023). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry, 88(5), 2933-2943. [Link]

  • El-Sayed, N. N. E., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(4), 30. [Link]

  • Cirri, D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Ben-Harb, M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6542. [Link]

  • Patel, K. (2021). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
  • Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. [Link]

  • CAS Common Chemistry. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. CAS. Retrieved January 26, 2026, from [Link]

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  • Gelfand, E. V., & Cannon, C. P. (2006). Rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. Vascular Health and Risk Management, 2(2), 117-124. [Link]

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  • Kumar, S., & Singh, A. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

  • Al-Onaizi, M. A., et al. (2017). The mGluR5 Positive Allosteric Modulator CDPPB Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats. Frontiers in Psychiatry, 8, 28. [Link]

  • Al-Ghorbani, M., et al. (2023). Structure of (E)-N-(2-(1H-indol-3-yl)ethyl)-1-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanimine (IPM). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1051-1055. [Link]

  • Synapse. (2024, July 17). What is the mechanism of Rimonabant? Patsnap. [Link]

  • Gregory, K. J., & Conn, P. J. (2015). Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. Pharmaceuticals, 8(4), 709-743. [Link]

  • Sharma, A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 6(3). [Link]

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  • Nickols, H. S., & Conn, P. J. (2014). Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. ACS Chemical Neuroscience, 5(11), 1033-1049. [Link]

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Methodological & Application

Application Notes and Protocols for the Cellular Investigation of 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Guide to Unlocking the Cellular Potential of a Novel Pyrazole Derivative

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The novel compound, 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine, presents a unique substitution pattern that warrants thorough investigation for its potential as a modulator of cellular processes. The presence of a chlorophenyl group, a fluorine atom, and a primary amine suggests the potential for specific interactions with biological targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the use of this compound in a cell culture setting. As this is a novel compound with limited published data, this guide is structured to provide a systematic and scientifically rigorous framework for its initial characterization and subsequent application in cell-based assays. The protocols outlined herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

PART 1: Foundational Characterization for Cell Culture Applications

Before initiating any cell-based experiments, it is imperative to establish the fundamental physicochemical properties of this compound. These parameters will dictate its handling, storage, and application in aqueous cell culture environments.

Compound Identity and Purity Assessment
Solubility Determination

The solubility of a compound in aqueous solutions is a critical factor for its bioavailability in cell culture. A systematic approach to determine its solubility in common solvents and cell culture media is essential.

Table 1: Solubility Testing Workflow

StepProcedureExpected Outcome
1 Solvent Screening: Attempt to dissolve a small, known amount of the compound in various solvents, starting with common laboratory solvents like DMSO, ethanol, and methanol.Identification of a suitable solvent for preparing a high-concentration stock solution.
2 Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent (typically DMSO for cell culture applications).A clear, homogenous solution. If precipitation occurs, the concentration should be lowered.
3 Aqueous Solubility in Buffers: Determine the solubility in physiological buffers such as PBS (pH 7.4) by adding small aliquots of the stock solution to the buffer and observing for precipitation.The maximum concentration at which the compound remains in solution in a physiological buffer.
4 Solubility in Cell Culture Media: Assess the solubility in the specific cell culture medium to be used (e.g., DMEM, RPMI-1640) supplemented with serum (e.g., 10% FBS), as serum proteins can affect solubility.The highest workable concentration in the complete cell culture medium without precipitation.

Note on Solvent Choice: Most cell lines can tolerate up to 0.5-1% DMSO in the final culture medium; however, it is crucial to include a vehicle control (medium with the same concentration of DMSO) in all experiments to account for any solvent-induced effects.

Stability Assessment

The stability of the compound in solution under experimental conditions is paramount for ensuring consistent activity over the duration of an assay.

Protocol 1: Stability Assessment in Cell Culture Medium

  • Prepare a working solution of this compound in complete cell culture medium at the desired highest concentration.

  • Incubate the solution under standard cell culture conditions (37°C, 5% CO2) for various time points (e.g., 0, 2, 8, 24, 48, 72 hours).

  • At each time point, analyze the solution using HPLC or LC-MS to quantify the amount of intact compound remaining.

  • A degradation of <10% over the experimental period is generally considered acceptable.

PART 2: Elucidating the Cellular Effects of this compound

With the foundational characteristics established, the next phase involves a systematic evaluation of the compound's effects on cultured cells. This typically begins with determining its cytotoxic potential and then moves towards more specific functional assays.

Determining Cytotoxicity and Optimal Working Concentration

A dose-response cytotoxicity assay is the first step in understanding the compound's biological activity. This will establish the concentration range that is suitable for further experiments, distinguishing between cytotoxic and non-toxic, but potentially biologically active, concentrations.

Protocol 2: MTT/XTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a serial dilution of the this compound stock solution in complete cell culture medium.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for different time points (e.g., 24, 48, 72 hours) to assess time-dependent effects.

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve. Determine the IC50 value (the concentration that inhibits cell growth by 50%).

Interpreting the Results: The IC50 value provides a quantitative measure of the compound's cytotoxicity.[4] For subsequent mechanistic studies, it is advisable to use concentrations at or below the IC50 to minimize confounding effects of overt toxicity.

Investigating Potential Mechanisms of Action

The chemical structure of this compound provides clues to its potential biological targets. Pyrazole derivatives have been reported to exhibit a range of activities, including anti-proliferative and anti-inflammatory effects.[5][6][7]

Hypothesized Cellular Pathways:

  • Anti-proliferative Effects: Many pyrazole-containing compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.[2][5][8]

  • Anti-inflammatory Activity: The pyrazole scaffold is present in some known anti-inflammatory drugs, suggesting a potential role in modulating inflammatory signaling pathways.[1][6]

  • Kinase Inhibition: The heterocyclic nature of the pyrazole ring makes it a privileged scaffold for designing kinase inhibitors.

Workflow for Mechanistic Studies:

Caption: Workflow for investigating the mechanism of action.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

  • Seed cells and treat with this compound at non-toxic concentrations (e.g., below the IC50) for 24-48 hours.

  • Harvest and fix the cells in cold 70% ethanol.

  • Stain the cells with a DNA-binding dye such as propidium iodide (PI) in the presence of RNase.

  • Analyze the DNA content of the cells using a flow cytometer.

  • An accumulation of cells in a specific phase of the cell cycle (G1, S, or G2/M) would suggest an interference with cell cycle progression.

Protocol 4: Apoptosis Assay using Annexin V/PI Staining

  • Treat cells with the compound at various concentrations for a defined period.

  • Harvest the cells and wash them with binding buffer.

  • Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI).

  • Analyze the stained cells by flow cytometry.

  • Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

PART 3: Safety, Handling, and Data Interpretation

Safety and Handling

While specific toxicity data for this compound is not available, related compounds are known to cause skin and eye irritation and may be harmful if swallowed.[9][10] Therefore, standard laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.

  • Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for chemical waste.

Data Interpretation and Reporting
  • Controls are Critical: The inclusion of appropriate controls (untreated, vehicle, and positive controls where applicable) is essential for the valid interpretation of data.

  • Statistical Analysis: All quantitative data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical significance should be determined using appropriate tests (e.g., t-test, ANOVA).

  • Dose-Response: Always aim to establish a clear dose-response relationship for any observed biological effect.

Conclusion

This compound is a novel compound with the potential for interesting biological activities. By following the systematic approach outlined in these application notes, researchers can thoroughly characterize its effects in a cell culture setting, paving the way for a deeper understanding of its mechanism of action and its potential applications in drug discovery and development. The provided protocols offer a robust starting point for these investigations, emphasizing scientific rigor and the generation of high-quality, reproducible data.

References

  • MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available from: [Link]

  • PubChem. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. Available from: [Link]

  • PubMed. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Available from: [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Cytotoxicity study of pyrazole derivatives. Available from: [Link]

  • ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Available from: [Link]

  • PubMed. Protocol to identify small-molecule inhibitors against cancer drug resistance. Available from: [Link]

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]

  • MDPI. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Available from: [Link]

  • ResearchGate. Synthesis and biological evaluation of novel pyrazole compounds. Available from: [Link]

  • TÜBİTAK Academic Journals. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Available from: [Link]

  • Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Available from: [Link]

  • eLife. Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. Available from: [Link]

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  • Taylor & Francis Online. Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Available from: [Link]

  • Pharmaffiliates. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine. Available from: [Link]

  • Bio-protocol. Small molecule inhibitor studies. Available from: [Link]

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  • PubMed Central. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Available from: [Link]

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Application Notes & Protocols: Characterizing 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Pursuit of Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that can selectively modulate kinase activity is therefore a cornerstone of contemporary drug discovery.[1][2] Within the vast chemical space of potential inhibitors, the pyrazole nucleus has been identified as a "privileged scaffold".[2][3] Its unique structural and electronic properties allow for the formation of key interactions within the ATP-binding pocket of various kinases, making it a frequent feature in clinically approved drugs.[4]

This document provides a detailed guide to the application of 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine , a representative of this promising class of compounds, in kinase assays. We will explore its putative mechanism of action and provide comprehensive, field-proven protocols for its characterization, empowering researchers to assess its potency, selectivity, and mode of binding.

II. Principle: Unraveling the Mechanism of Action

A significant number of small molecule kinase inhibitors function by competing with adenosine triphosphate (ATP), the universal phosphate donor for the phosphorylation reaction catalyzed by kinases.[5][6] These ATP-competitive inhibitors bind to the kinase's active site, a pocket situated between the N- and C-lobes of the catalytic domain, thereby blocking the enzyme's catalytic function.[5][6] The pyrazole scaffold is particularly adept at forming hydrogen bonds with the "hinge region" of the kinase, a critical interaction that mimics the binding of the adenine moiety of ATP.[3]

Based on this well-established precedent for pyrazole derivatives, we hypothesize that This compound also acts as an ATP-competitive inhibitor. The protocols detailed herein are designed not only to quantify its inhibitory activity but also to provide evidence for this proposed mechanism.

cluster_0 Kinase Catalytic Cycle cluster_1 Inhibition Mechanism Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase ADP ADP Inhibitor 3-(4-chlorophenyl)-4-fluoro -1H-pyrazol-5-amine Inactive_Kinase Inactive Kinase Complex Inhibitor->Inactive_Kinase Binds to ATP Pocket Kinase_Inhibitor Kinase Kinase_Inhibitor->Inactive_Kinase ATP_Blocked ATP ATP_Blocked->Kinase_Inhibitor Binding Blocked start Start prep Prepare Reagents: - Compound Dilutions - 2x Kinase Solution - 2x Substrate/ATP Solution start->prep add_cmpd Add 2.5 µL Compound/DMSO to 384-well plate prep->add_cmpd add_kinase Add 2.5 µL 2x Kinase Solution add_cmpd->add_kinase pre_incubate Pre-incubate 15-30 min at Room Temperature add_kinase->pre_incubate add_sub_atp Add 5 µL 2x Substrate/ATP Solution (Initiate Reaction) pre_incubate->add_sub_atp incubate Incubate 60 min at 30°C add_sub_atp->incubate add_adpglo Add 5 µL ADP-Glo™ Reagent incubate->add_adpglo incubate_adpglo Incubate 40 min at RT add_adpglo->incubate_adpglo add_detect Add 10 µL Kinase Detection Reagent incubate_adpglo->add_detect incubate_detect Incubate 30-60 min at RT add_detect->incubate_detect read Measure Luminescence incubate_detect->read analyze Analyze Data: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 read->analyze end End analyze->end

Sources

Introduction: The Significance of 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the analytical characterization of 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine, a key heterocyclic intermediate in modern drug discovery. This document provides detailed application notes and validated protocols for researchers, analytical scientists, and drug development professionals.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its metabolic stability and versatile synthetic handles make it a cornerstone for developing novel therapeutics targeting a wide range of diseases, including cancer and inflammatory conditions.[3] The subject of this guide, this compound, combines several key structural features: a chlorophenyl group, a fluorinated pyrazole core, and a primary amine. The incorporation of fluorine is a well-established strategy to modulate key drug properties such as metabolic stability, binding affinity, and lipophilicity.[4]

Robust, reliable, and validated analytical methods are therefore critical for ensuring the quality, purity, and identity of this intermediate throughout the drug development lifecycle. This guide details the principal analytical techniques for the comprehensive characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it outlines a systematic approach to method validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is fundamental to analytical method development. The properties for this compound are summarized below, based on its structure and data from closely related analogs.[7][8]

PropertyValueSource
Chemical Structure Chemical Structure of this compound-
Molecular Formula C₉H₇ClFN₃Calculated
Molecular Weight 211.63 g/mol Calculated
Appearance Expected to be an off-white to yellow solidAnalogy
Solubility Expected to be soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO)[9]
UV λmax ~210-280 nm (Estimated, requires experimental verification)Analogy

Part 1: Chromatographic Analysis for Purity and Identification

Chromatographic methods are the gold standard for assessing the purity of pharmaceutical intermediates and active ingredients.

Reversed-Phase HPLC for Purity Determination

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for separating small organic molecules based on their hydrophobicity. The non-polar stationary phase (C18) retains the analyte, which is then eluted by a polar mobile phase. This method is ideal for determining the purity of the main component and quantifying any related impurities. A similar approach has been successfully validated for other pyrazoline derivatives.[9]

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or DAD scan from 200-400 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh 1 mg of the compound and dissolve in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution. Dilute as necessary.

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Separation on C18 inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate

Caption: HPLC workflow from sample preparation to data analysis.

LC-MS for Identity Confirmation and Impurity Profiling

Principle: Coupling liquid chromatography with mass spectrometry provides unequivocal identification of the target compound through its mass-to-charge ratio (m/z). It is also a powerful tool for identifying unknown impurities by obtaining their molecular weights, which is crucial in drug development.[10][11]

Experimental Protocol:

  • LC System: Use the same HPLC conditions as described in Section 1.1.

  • MS System: Electrospray Ionization (ESI) source coupled to a Quadrupole or Time-of-Flight (TOF) mass analyzer.

  • Ionization Mode: Positive ESI mode is typically effective for amine-containing compounds.

  • Scan Range: 100 - 500 m/z.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Data Analysis:

  • Identity Confirmation: The mass spectrum of the main peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 212.62.

  • Impurity Profiling: Analyze the mass spectra of minor peaks to deduce the molecular weights of potential impurities, such as starting materials, by-products, or degradation products.

Part 2: Spectroscopic Analysis for Structural Elucidation

NMR spectroscopy is the most definitive method for elucidating the chemical structure of an organic molecule. For fluorinated compounds, ¹⁹F NMR is an indispensable tool.[12]

Protocol for NMR Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy

Principle: Provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

  • Expected Signals:

    • Aromatic Protons: Signals in the range of 7.0-8.0 ppm corresponding to the four protons on the 4-chlorophenyl ring.

    • Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent-dependent.

    • Pyrazole N-H Proton: A broad singlet, also solvent-dependent.

¹³C NMR Spectroscopy

Principle: Provides information on the carbon skeleton of the molecule.

  • Expected Signals:

    • Aromatic Carbons: Signals in the 120-140 ppm region.

    • Pyrazole Ring Carbons: Distinct signals for C3, C4, and C5. The carbon attached to fluorine (C4) will exhibit a large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy

Principle: Directly observes the fluorine atom, providing information about its chemical environment. This is a highly sensitive and specific technique for fluorinated compounds.[13]

  • Expected Signals: A single resonance for the fluorine atom at the C4 position of the pyrazole ring. The chemical shift will be characteristic of a fluorine atom attached to an aromatic heterocyclic system.

Part 3: Framework for Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[6] The HPLC method described in Section 1.1 should be validated according to ICH Q2(R1) guidelines.[5][14]

Validation Parameters and Acceptance Criteria:

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products).Peak purity of the analyte peak is >99%. No interference at the retention time of the analyte in blank/placebo samples.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.998 over a minimum of 5 concentration levels.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]For assay: 80% to 120% of the test concentration. For impurities: Reporting threshold to 120% of the specification limit.
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2.0% for 6 replicate injections. Intermediate Precision (Inter-assay): RSD ≤ 2.0% across different days, analysts, or equipment.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when varying parameters like flow rate (±10%), column temperature (±5°C), or mobile phase composition (±2%).

Validation Logic Diagram:

Validation_Logic cluster_primary Core Performance cluster_quantitative Quantitative Aspects Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness Accuracy Accuracy Precision Precision Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision

Caption: Inter-relationship of analytical method validation parameters.

References

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  • Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
  • PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheprakov, A. V., et al. (2022). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2022(3), M1448. [Link]

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  • PubMed. (n.d.). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines.
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  • University of Mississippi. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Q2(R1)
  • MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI.
  • PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • National Institutes of Health. (n.d.). 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine. NIH.
  • Therapeutic Goods Administration. (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA.

Sources

3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of pyrazole-based compounds as chemical probes, with a focus on the well-characterized RAF inhibitor, TAK-632, as a representative molecule for the class that includes 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine. This document provides detailed protocols and scientific context for researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold in Chemical Biology

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds designed to interact with a wide array of biological targets. Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal starting point for developing potent and selective inhibitors. While specific compounds like this compound are cataloged, the public domain lacks extensive characterization of their use as chemical probes.

To provide a scientifically rigorous and practical guide, this document will focus on a closely related and well-documented pyrazole-based chemical probe: TAK-632 . This potent and selective pan-RAF inhibitor serves as an exemplary tool for interrogating the RAS-RAF-MEK-ERK (MAPK) signaling pathway. The principles, protocols, and data interpretation frameworks detailed herein for TAK-632 offer a robust blueprint for the characterization and application of other novel pyrazole compounds.

Scientific Profile of TAK-632: A Model Pyrazole Probe

TAK-632 is a type II inhibitor, meaning it binds to and stabilizes the 'DFG-out' inactive conformation of RAF kinases. This mechanism contributes to its high selectivity and allows it to inhibit both monomeric and dimeric forms of BRAF and CRAF, which is crucial for overcoming paradoxical activation often seen with other RAF inhibitors.

Mechanism of Action and Target Profile

The primary targets of TAK-632 are the RAF serine/threonine kinases: BRAF, CRAF (RAF1), and ARAF. These kinases are central components of the MAPK signaling cascade, which regulates fundamental cellular processes including proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF or the upstream activator RAS, is a hallmark of many human cancers.

Below is a diagram illustrating the position of RAF kinases within the MAPK signaling pathway and the point of inhibition by TAK-632.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (BRAF, CRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation TAK632 TAK-632 TAK632->RAF Inhibits CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis Cells1 Cells + Vehicle Heat Heat Shock (Temperature Gradient) Cells1->Heat Cells2 Cells + Probe (TAK-632) Cells2->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation (Separate Soluble/Aggregated) Lysis->Centrifuge Analysis Western Blot / ELISA (Quantify Soluble Target Protein) Centrifuge->Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA™).

Methodology:

  • Cell Culture and Treatment:

    • Plate a human melanoma cell line harboring a BRAF mutation (e.g., A375) in 10 cm dishes and grow to ~80% confluency.

    • Treat the cells with either vehicle (0.1% DMSO) or 1 µM TAK-632 for 2 hours at 37°C.

  • Heating and Lysis:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

    • Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Aggregated Proteins:

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. This step pellets the heat-denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Quantification by Western Blot:

    • Normalize the protein concentration of the soluble fractions using a BCA assay.

    • Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-CRAF antibody).

    • Use a secondary antibody conjugated to HRP and an ECL substrate for detection.

    • Expected Outcome: In the TAK-632-treated samples, the band corresponding to CRAF should remain visible at higher temperatures compared to the vehicle-treated samples, indicating thermal stabilization upon binding.

Protocol 2: Cellular Functional Assay - Inhibition of MAPK Pathway Signaling

This protocol assesses the functional consequence of target engagement by measuring the phosphorylation of a downstream substrate. Inhibition of RAF should lead to a decrease in the phosphorylation of MEK.

Methodology:

  • Cell Culture and Serum Starvation:

    • Plate A375 cells in 6-well plates.

    • Once the cells reach ~70% confluency, serum-starve them overnight in a medium containing 0.5% FBS to reduce basal pathway activity.

  • Inhibitor Treatment and Stimulation:

    • Pre-treat the serum-starved cells with a dose-response curve of TAK-632 (e.g., 0, 1, 10, 100, 1000 nM) or vehicle (0.1% DMSO) for 2 hours.

    • Since A375 cells have a BRAF V600E mutation, the pathway is constitutively active, and no external stimulation (like EGF) is required. For cell lines with wild-type BRAF, stimulation with a growth factor may be necessary.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the wells using 1X RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Western Blot Analysis:

    • Determine protein concentration using a BCA assay.

    • Load 20 µg of each lysate onto a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-MEK (Ser217/221) and total MEK. A loading control like GAPDH or β-actin should also be used.

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.

    • Expected Outcome: A dose-dependent decrease in the intensity of the phospho-MEK band should be observed in the TAK-632-treated samples, while the total MEK and loading control levels remain unchanged. This demonstrates functional inhibition of the RAF-MEK-ERK pathway.

Trustworthiness and Best Practices

  • Orthogonal Assays: To build a strong case for a chemical probe's mechanism, it is crucial to use orthogonal assays. The biochemical data (IC₅₀) should be complemented by evidence of cellular target engagement (CETSA) and a functional cellular outcome (pMEK inhibition).

  • Concentration: Use the lowest concentration of the probe that elicits the desired biological effect to minimize the risk of off-target activities.

  • Negative Control: For every experiment, a structurally similar but biologically inactive analog should ideally be used as a negative control to ensure that the observed effects are due to the specific on-target activity of the probe.

References

  • Okaniwa, M., et al. (2013). Discovery of TAK-632, a potent, selective, and orally available pan-RAF inhibitor: a potential therapeutic agent for BRAF-mutant melanoma. Journal of Medicinal Chemistry, 56(18), 7290-7305. [Link]

  • Patel, H., et al. (2015). The structural basis of TAK-632, a second-generation type II pan-RAF inhibitor, in complex with BRAF. Acta Crystallographica Section F: Structural Biology Communications, 71(Pt 10), 1319-1324. [Link]

  • Drosten, M., & Barbacid, M. (2020). Targeting the MAPK pathway in cancer. Cancer Cell, 37(4), 543-550. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

Application Notes & Protocols: A Strategic Guide to the Crystallization of Pyrazole Derivatives for Structural Studies

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Structural Imperative of Pyrazole Scaffolds

Pyrazole derivatives represent a cornerstone in medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents with anti-inflammatory, anti-obesity, and anti-cancer properties.[1][2] The efficacy and specificity of these molecules are intrinsically linked to their three-dimensional architecture. Therefore, obtaining high-resolution structural data through single-crystal X-ray crystallography is not merely a characterization step but a critical, insight-generating process that informs rational drug design and the elucidation of structure-activity relationships (SAR).[3]

However, the path from a synthesized pyrazole derivative to a high-quality crystal suitable for diffraction is often non-linear and fraught with challenges. The success of crystallization hinges on a delicate interplay of thermodynamics and kinetics. This guide is designed to demystify this process, providing researchers, scientists, and drug development professionals with a framework of field-proven strategies and detailed protocols to navigate the complexities of pyrazole crystallization. We will move beyond simple recipes to explain the causality behind our experimental choices, empowering you to troubleshoot and optimize your crystallization experiments effectively.

The Bedrock of Crystallization: First Principles

Crystallization is fundamentally a process of self-assembly, where molecules transition from a disordered state in solution to a highly ordered, repeating solid lattice.[4] This transition is driven by achieving a state of supersaturation, but the quality of the resulting crystals depends entirely on how this state is managed.

  • Purity is Paramount: Before any crystallization attempt, the compound's purity must be rigorously established (ideally >95%). Impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to defects, disordered structures, and ultimately, poor diffraction quality.[4]

  • The Balance of Nucleation and Growth: Crystallization occurs in two phases: nucleation (the formation of an initial, stable crystalline seed) and growth (the addition of molecules to that seed).[4] The goal of single-crystal growth is to favor the growth phase while strictly limiting nucleation. Rapid, uncontrolled nucleation leads to the formation of microcrystalline powder, which is unsuitable for single-crystal X-ray diffraction. Slow, controlled changes in conditions are therefore essential to grow large, well-ordered single crystals.

Strategic Framework for Crystallization Screening

A systematic approach is crucial. Rather than random attempts, a logical workflow for screening solvents and conditions will maximize the probability of success.

The Critical Decision: Solvent Selection

Choosing the right solvent system is the most influential factor in a crystallization experiment.[5] An ideal solvent should exhibit moderate to high solubility for the pyrazole derivative at an elevated temperature and low solubility at room or sub-ambient temperatures.[6] This differential solubility is the engine for crystallization by cooling.

Based on the general physicochemical properties of pyrazole derivatives, the following solvents are excellent starting points for screening.

SolventTypeBoiling Point (°C)Common Application Notes
Ethanol Protic78A versatile solvent for many organic compounds, frequently successful for pyrazole derivatives via slow cooling or evaporation.[6][7]
Isopropanol Protic82Similar to ethanol but can offer a different solubility profile, often a good candidate for cooling crystallization.[5][6][7]
Acetone Aprotic56A strong solvent; often too effective for cooling crystallization but excellent as the primary solvent in anti-solvent methods.[6][7]
Ethyl Acetate Aprotic77A medium-polarity solvent that is effective for pyrazoles of intermediate polarity.[6]
Toluene Aromatic111Useful for less polar derivatives or as a component in a co-solvent system.[6]
Acetonitrile Aprotic82A polar aprotic solvent, can be useful in binary systems, for example with toluene.[8]
Water Protic100Rarely used as the primary solvent unless the derivative is highly polar or a salt. Most often used as an anti-solvent.[6][7]
The Screening Workflow

The initial screening should be performed on a small scale (1-5 mg) to conserve material. The goal is to identify promising solvent systems for larger-scale, optimized experiments.

Crystallization_Screening_Workflow start Start: Purified Pyrazole Derivative (>95%) solubility_test Small-Scale Solubility Test (5-7 solvents, ~1mg/100µL) start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold dissolves_hot Dissolves when Heated? dissolves_cold->dissolves_hot No anti_solvent Candidate as 'Good Solvent' for: Anti-Solvent / Vapor Diffusion dissolves_cold->anti_solvent Yes insoluble Insoluble dissolves_hot->insoluble No cooling Candidate for: Slow Cooling dissolves_hot->cooling Yes bad_solvent Candidate as 'Anti-Solvent' insoluble->bad_solvent evaporation Candidate for: Slow Evaporation anti_solvent->evaporation Also consider

Caption: Workflow for initial solvent screening.

Detailed Crystallization Protocols

Once promising solvent systems are identified, proceed with the following detailed protocols. For all methods, it is imperative to use clean glassware and filter the solution before setting it to crystallize to remove any particulate matter that could cause unwanted nucleation.

Protocol 1: Slow Evaporation
  • Causality: This method is ideal for compounds that are already near saturation at room temperature. By slowly removing the solvent, the concentration gradually increases, pushing the system into a supersaturated state gently, which favors crystal growth.

  • Methodology:

    • Dissolve the pyrazole derivative (e.g., 10-20 mg) in a suitable solvent (e.g., ethyl acetate or acetone) in a small vial or test tube. Use just enough solvent to fully dissolve the compound.

    • Filter the solution through a small cotton or glass wool plug into a clean vial to remove any dust or insoluble impurities.

    • Cover the vial with a cap, but do not seal it tightly. Alternatively, cover with paraffin film and pierce it with 1-3 small holes using a needle.

    • Place the vial in a vibration-free location (e.g., a drawer or a quiet corner of a fume hood) at a constant temperature.

    • Monitor the vial over several days to weeks. Crystal growth should occur as the solvent volume decreases.

Protocol 2: Slow Cooling (Cooling Crystallization)
  • Causality: This is the most common method and relies on the principle that solubility decreases as temperature decreases. By creating a saturated solution at a high temperature and allowing it to cool slowly, the solution becomes supersaturated in a controlled manner.[7]

  • Methodology:

    • Place the pyrazole derivative (e.g., 20-50 mg) in a small flask or test tube.

    • Add a suitable solvent (e.g., ethanol or isopropanol) dropwise while heating (e.g., in a water bath) and gently swirling until the solid is just dissolved. The goal is to use the minimum amount of hot solvent.[6]

    • If any impurities remain undissolved, perform a hot filtration into a clean, pre-warmed flask.

    • Cover the flask and allow it to cool slowly to room temperature. Wrapping the flask in glass wool or placing it in an insulated container (like a beaker filled with vermiculite or a Dewar flask) will slow the cooling rate and promote the growth of larger crystals.

    • Once at room temperature, the flask can be transferred to a refrigerator (2-8°C) to maximize the yield of crystals.[6]

Protocol 3: Anti-Solvent Addition / Vapor Diffusion
  • Causality: This technique is employed when a compound is too soluble in all readily available solvents for cooling or evaporation methods. It works by introducing a second solvent (the "anti-solvent") in which the compound is insoluble. This gradually lowers the overall solvency of the system, inducing crystallization.

  • Methodology (Direct Addition):

    • Dissolve the compound in a minimum amount of a "good" solvent (e.g., acetone).

    • Slowly add a miscible "anti-solvent" (e.g., water or hexane) drop-by-drop with a pipette or syringe until the solution becomes faintly turbid (cloudy).[9][10] This indicates the point of saturation.

    • Add one or two drops of the "good" solvent to make the solution clear again.

    • Cover the container and allow it to stand undisturbed. Crystals should form as the system slowly equilibrates.

  • Methodology (Vapor Diffusion):

    • Prepare a small, open vial containing a concentrated solution of your pyrazole derivative in a volatile "good" solvent (e.g., acetone).

    • Place this small vial inside a larger, sealed jar (the reservoir).

    • Add a layer of the more volatile "anti-solvent" (e.g., hexane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

    • Seal the jar. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually inducing crystallization over days or weeks.

Crystallization_Methods cluster_0 Slow Evaporation cluster_1 Slow Cooling cluster_2 Vapor Diffusion a b Solvent Evaporates a->b c Concentration Increases b->c d Crystal Forms c->d e f Hot Saturated Solution e->f g System Cools Slowly f->g h Solubility Decreases g->h i Crystal Forms h->i j k Anti-Solvent Vapor j->k l Diffuses into Solution k->l m Solvency Decreases l->m n Crystal Forms m->n

Caption: Visual overview of common crystallization methods.

Troubleshooting and Self-Validation

Even with careful planning, challenges are common. A self-validating protocol includes anticipating and addressing these issues.

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Solution is not sufficiently supersaturated; nucleation barrier is too high.1. Induce Nucleation: Gently scratch the inside of the glass with a glass rod at the meniscus.[6]2. Add a Seed Crystal: If available from a previous batch, add a tiny crystal.3. Concentrate: Allow some solvent to evaporate before cooling.4. Lower Temperature: Move the sample to a colder environment (e.g., freezer).
"Oiling Out" The compound's solubility limit is exceeded while it is still above its melting point, or the rate of supersaturation is too high.1. Use More Solvent: Start with a more dilute solution.2. Slow Down: Decrease the cooling rate significantly.3. Change Solvents: Try a solvent in which the compound is less soluble.4. Re-dissolve & Add Anti-Solvent: Dissolve the oil in a good solvent and try an anti-solvent method.[10]
Microcrystalline Powder Nucleation rate is far too high, preventing the growth of large single crystals.1. Reduce Supersaturation: Use a more dilute solution or a smaller temperature gradient.2. Use a Cleaner Vessel: Ensure all dust and particulate matter are filtered out.3. Try a More Viscous Solvent: This can slow diffusion and reduce nucleation rates.
Disordered Crystals May be an intrinsic property of the molecule or due to impurities or solvent incorporation.1. Re-purify: Ensure the starting material is of the highest purity.2. Attempt Different Methods/Solvents: The packing arrangement can be highly dependent on the solvent.[11]3. Sublimation: For thermally stable compounds, sublimation can sometimes yield high-quality, solvent-free crystals.[11]

Conclusion: The Gateway to Structural Insight

The successful crystallization of pyrazole derivatives is a crucial enabling step for modern drug discovery. It transforms a chemical entity into a precisely mapped three-dimensional object, providing invaluable insights for optimization and understanding biological function. While the process requires patience and systematic effort, a logical approach grounded in the fundamental principles of solubility and kinetics, as outlined in this guide, will significantly increase the likelihood of obtaining high-quality single crystals. The structural data unlocked by these crystals is paramount for the rational design of the next generation of pyrazole-based therapeutics.[3]

References

  • BenchChem (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. BenchChem.
  • Google Patents (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.
  • APC Ltd (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube.
  • Organic Chemistry Portal (n.d.). Pyrazole synthesis.
  • BenchChem (2025). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. BenchChem.
  • BenchChem (2025). Step-by-Step Guide to Growing Single Crystals of 1,5-Dimethyl-3-phenylpyrazole for X-ray Crystallography. BenchChem.
  • ACS Publications (n.d.). The Journal of Organic Chemistry.
  • MDPI (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Fares, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Journal of Pharmaceutical and Medicinal Chemistry (2019). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • Gevorgyan, V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC - NIH.
  • ResearchGate (2014). Could anyone suggest a simple and working procedure to grow single crystal of chalcones and 2-pyrazolines?.
  • ResearchGate (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • National Institutes of Health (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • da Silva, J., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. PMC - NIH.
  • University of Rochester (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of these valuable compounds. Fluorinated pyrazoles are a critical scaffold in medicinal chemistry and drug discovery, and mastering their synthesis is key to advancing novel therapeutic agents.[1][2][3]

This guide is structured to provide immediate, practical solutions to common challenges, moving from specific troubleshooting scenarios to broader frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of fluorinated pyrazoles in a question-and-answer format.

Issue 1: Low Reaction Yield

Question: My reaction to synthesize a fluorinated pyrazole is resulting in a very low yield. What are the common causes and how can I improve it?

Answer:

Low yields in fluorinated pyrazole synthesis can stem from several factors, ranging from suboptimal reaction conditions to reactant instability.[4] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials. If the reaction stalls, it indicates a potential issue with reactivity.

      • Increase Reaction Time: Some reactions, particularly those involving sterically hindered substrates, may require longer reaction times. Extend the reaction time and continue monitoring.

      • Increase Temperature: Cautiously increasing the reaction temperature can enhance the reaction rate. However, be mindful of potential side reactions or decomposition of thermally sensitive compounds.[5] It is advisable to increase the temperature in small increments (e.g., 10 °C) and monitor the effect on the reaction profile.

  • Suboptimal Reagent Stoichiometry: The ratio of reactants can significantly impact the yield.

    • Troubleshooting Steps:

      • Vary Hydrazine Equivalents: In syntheses involving the condensation of a fluorinated 1,3-dicarbonyl compound with a hydrazine, the stoichiometry of the hydrazine can be critical. While a 1:1 ratio is often a good starting point, some reactions may benefit from a slight excess of the hydrazine to drive the reaction to completion. However, using a large excess can lead to the formation of side products.[6]

      • Optimize Base Concentration: For base-catalyzed reactions, the amount and strength of the base are crucial. A systematic screening of different bases (e.g., organic amines like triethylamine or DBU, or inorganic bases like potassium carbonate) and their concentrations can lead to significant yield improvements.

  • Poor Quality or Unstable Reagents: The purity and stability of your starting materials are paramount.

    • Troubleshooting Steps:

      • Verify Reagent Purity: Ensure the purity of your fluorinated precursors and hydrazines using techniques like NMR spectroscopy. Impurities can interfere with the reaction.

      • Handle Unstable Precursors with Care: Some fluorinated building blocks, such as certain difluorinated β-ketonitriles, can be unstable.[6] It is often best to use them immediately after preparation or purification.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting Steps:

      • Analyze the Crude Reaction Mixture: Use NMR and LC-MS to identify the major byproducts. Understanding the structure of these impurities can provide insights into the competing reaction pathways.

      • Adjust Reaction Conditions: Once the side reactions are identified, you can often suppress them by modifying the reaction conditions. For example, if you observe products resulting from the decomposition of your starting material, lowering the reaction temperature may be beneficial.

Issue 2: Poor Regioselectivity (Formation of Isomeric Mixtures)

Question: My reaction is producing a mixture of pyrazole regioisomers. How can I control the regioselectivity of the reaction?

Answer:

The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[5] The regioselectivity is primarily governed by the relative reactivity of the two electrophilic centers in the dicarbonyl compound towards the two different nitrogen atoms of the hydrazine.

Strategies to Control Regioselectivity:

  • Solvent Effects: The choice of solvent can have a profound impact on regioselectivity.

    • Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine.[7] These solvents can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the nucleophilicity of the hydrazine nitrogens through hydrogen bonding.[8][9]

    • Protic vs. Aprotic Solvents: The polarity and proticity of the solvent can influence the reaction pathway. It is often beneficial to screen a range of solvents with varying properties (e.g., ethanol, isopropanol, acetonitrile, DMF, and toluene) to identify the optimal conditions for your specific substrate combination.

  • Catalyst Selection: The use of catalysts can direct the reaction towards a specific regioisomer.

    • Lewis and Brønsted Acids: In the Knorr pyrazole synthesis, the reaction is often catalyzed by an acid.[10] Screening different Lewis acids (e.g., Sc(OTf)₃, Cu(OTf)₂) or Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) can influence the regiochemical outcome.[5][11]

    • Metal Catalysts: Certain metal-catalyzed cycloaddition reactions can offer high regioselectivity.[12][13]

  • Substituent Effects: The electronic and steric properties of the substituents on both the fluorinated precursor and the hydrazine can influence the regioselectivity.

    • Electron-Withdrawing vs. Electron-Donating Groups: The presence of strong electron-withdrawing groups (e.g., CF₃) on the 1,3-dicarbonyl compound will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This can be exploited to favor the formation of one regioisomer over the other.

Workflow for Optimizing Regioselectivity:

G start Regioisomeric Mixture Observed solvent Screen Solvents (e.g., TFE, HFIP, EtOH, MeCN, Toluene) start->solvent analysis Analyze Isomer Ratio (NMR, LC-MS) solvent->analysis catalyst Screen Catalysts (Lewis/Brønsted Acids) catalyst->analysis temp Vary Reaction Temperature temp->analysis analysis->catalyst If selectivity is still low analysis->temp Fine-tune conditions optimized Optimized Conditions for High Regioselectivity analysis->optimized Desired selectivity achieved purify Purify Isomers (Column Chromatography) analysis->purify If separation is necessary

Caption: A workflow for optimizing regioselectivity in pyrazole synthesis.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my fluorinated pyrazole product. What are some effective purification strategies?

Answer:

Purification of fluorinated pyrazoles can be challenging, especially when dealing with regioisomers or closely related byproducts. A combination of techniques may be necessary to achieve high purity.

Recommended Purification Techniques:

  • Column Chromatography: This is the most common and often most effective method for separating pyrazole isomers and removing impurities.[14][15][16][17]

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase (Eluent): A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent (e.g., hexanes or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal eluent system will provide good separation between your desired product and impurities on a TLC plate before scaling up to a column.

    • Step-by-Step Protocol for Column Chromatography:

      • Prepare the Column: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

      • Pack the Column: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

      • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (preferably the eluent or a more volatile solvent like dichloromethane). Carefully apply the sample to the top of the silica gel bed.

      • Elute the Column: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) or allow it to flow by gravity. Collect fractions in test tubes.

      • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing your pure product.

      • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Crystallization: If your fluorinated pyrazole is a solid, crystallization can be a highly effective purification method.

    • Solvent Selection: The ideal crystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Screening a variety of solvents or solvent mixtures is often necessary.

  • Acid-Base Extraction: If your product has basic or acidic properties that differ significantly from the impurities, an acid-base extraction can be a useful preliminary purification step.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of fluorinated pyrazoles.

1. How do I choose the appropriate starting materials for my target fluorinated pyrazole?

The choice of starting materials depends on the desired substitution pattern of the final pyrazole. The most common approach is the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine.[5]

  • For 4-fluoropyrazoles: You can start with a 2-fluoro-1,3-dicarbonyl compound.

  • For 3- or 5-trifluoromethylpyrazoles: The use of a trifluoromethyl-containing 1,3-dicarbonyl compound is a common strategy.[5]

  • Alternative Routes: Other methods include the cycloaddition of fluorinated building blocks or the direct fluorination of a pre-formed pyrazole ring, although the latter can be challenging due to the high reactivity of the pyrazole ring and the harsh nature of many fluorinating agents.[6]

2. What are the key reaction parameters to consider when optimizing a new fluorinated pyrazole synthesis?

A systematic approach to optimization is key to success. The "one-factor-at-a-time" (OFAT) method, where you vary one parameter while keeping others constant, can be a good starting point.[18][19][20]

Key Parameters to Optimize:

ParameterConsiderations
Solvent Polarity, proticity, and ability to dissolve reactants. Fluorinated alcohols can enhance regioselectivity.[7]
Temperature Affects reaction rate and can influence the formation of byproducts.[5]
Catalyst Type (Lewis vs. Brønsted acid) and loading can impact both yield and regioselectivity.[5][11]
Base For base-mediated reactions, the choice of base and its stoichiometry are critical.
Reaction Time Monitor the reaction to determine the optimal time for completion without significant product decomposition.

3. How can I use NMR and Mass Spectrometry to analyze my reaction and identify impurities?

NMR and Mass Spectrometry (MS) are indispensable tools for characterizing your fluorinated pyrazole products and identifying any impurities.

  • ¹⁹F NMR Spectroscopy: This is a powerful technique for the analysis of fluorinated compounds. The chemical shift of the fluorine signal can provide information about the electronic environment of the fluorine atom, helping to distinguish between different fluorinated products.[12]

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the structure of your pyrazole. The chemical shifts and coupling constants can be used to confirm the desired structure and identify impurities. For distinguishing between regioisomers, Nuclear Overhauser Effect (NOE) experiments can be particularly useful to establish through-space proximity between different protons.[11]

  • Mass Spectrometry (MS): MS provides the molecular weight of your compound, confirming its identity. The fragmentation pattern can also offer structural information and help in the identification of byproducts.[5][21][22] Common fragmentation pathways for pyrazoles include the loss of N₂ and HCN.[5]

Illustrative Workflow for Product Analysis:

G start Crude Reaction Mixture lcms LC-MS Analysis start->lcms nmr ¹H, ¹³C, ¹⁹F NMR Analysis start->nmr data_analysis Data Interpretation lcms->data_analysis nmr->data_analysis pure Pure Product Confirmed data_analysis->pure Expected MW and Spectra impure Impurities Identified data_analysis->impure Unexpected Signals troubleshoot Return to Troubleshooting impure->troubleshoot

Caption: A workflow for the analysis of a crude reaction mixture to identify the product and any impurities.

References

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. (2022-09-08). [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. (2022-04-30). [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023-09-05). [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. (2020-12-31). [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • New Synthesis of Fluorinated Pyrazoles. Organic Letters - ACS Publications. (2010-09-15). [Link]

  • Effect of Fluorinated Alcohols on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C(sp3)–H Oxidations. Inorganic Chemistry - ACS Publications. (2026-01-22). [Link]

  • Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. [Link]

  • A Brief Introduction to Chemical Reaction Optimization. ACS Publications. [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. (2024-11-18). [Link]

  • A Brief Introduction to Chemical Reaction Optimization. White Rose Research Online. (2023-02-23). [Link]

  • Effect of Fluorinated Alcohols on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C(sp3)–H Oxidations. Inorganic Chemistry - ACS Publications. [Link]

  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). MDPI. (2024-11-11). [Link]

  • Synthesis - General tips for improving yield? : r/chemistry. Reddit. [Link]

  • A Practical Guide to Chemical Process Optimization: Analysis of a Styrene Plant. eGrove - University of Mississippi. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. (2023-09-08). [Link]

  • How to run column chromatography. Unknown Source. [Link]

  • What could be reason for getting a very low yield in organic chemistry?. Quora. (2015-01-21). [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). [Link]

  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. Request PDF - ResearchGate. (2025-08-07). [Link]

  • Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst (RSC Publishing). [Link]

  • Study on the effect of fluorinated solvent electrolyte on the active material and cycle performance of a commercial 21700-type battery. National Institutes of Health. (2023-07-06). [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023-09-05). [Link]

  • (PDF) Chemical Reaction Optimization: A tutorial. ResearchGate. (2025-08-06). [Link]

  • Column Chromatography Procedures. Organic Chemistry at CU Boulder. [Link]

  • Effect of reaction conditions on the kinetic and activation parameters for the mild introduction of fluorine into α-substituted styrenes with AccufluorTM NFTh. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. PPTX - Slideshare. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. Unknown Source. [Link]

  • Separating Compounds by Column Chromatography. Utah Tech University. [Link]

  • Common ways to lose product and reduce yield?. chemistry - Reddit. (2018-02-11). [Link]

  • Optimizing Chemical Reactions. Chemical Reviews - ACS Publications. (2024-04-10). [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. (2025-02-23). [Link]

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identifying and removing byproducts in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center dedicated to the intricate world of pyrazole synthesis. As a core scaffold in numerous pharmaceuticals and agrochemicals, the purity of your pyrazole is paramount.[1][2] However, the journey from starting materials to a pure, single-isomer product is often fraught with challenges, primarily the formation of stubborn byproducts.

This guide is structured to provide direct, actionable solutions to the common issues encountered in the lab. We will move beyond simple procedural lists to explore the chemical reasoning behind byproduct formation and the strategic choices you can make to identify and eliminate them. Our goal is to empower you with the expertise to troubleshoot effectively and ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs) about Pyrazole Synthesis Byproducts

This section addresses high-level, foundational questions regarding impurities in pyrazole synthesis.

Q1: What are the most common types of byproducts I should expect in my pyrazole synthesis?

A: Byproducts in pyrazole synthesis are typically route-dependent but generally fall into three categories:

  • Regioisomers: These are the most common and often most challenging byproducts, especially when using unsymmetrical 1,3-dicarbonyl compounds in classic methods like the Knorr synthesis.[3][4] They arise from the nucleophilic attack of the hydrazine at one of two different electrophilic carbonyl carbons, leading to a mixture of constitutional isomers.

  • Reaction Intermediates: The condensation reaction often proceeds through stable intermediates. For instance, a hydroxylpyrazolidine intermediate is frequently observed and, in some cases, can be isolated if the final dehydration step to form the aromatic pyrazole ring is slow or incomplete.[1][3]

  • Side-Products from Starting Materials: Impurities in your starting materials can lead to unexpected byproducts. A documented example is the formation of 3-ethylpyrazole as a byproduct in the synthesis of 3,4-dimethylpyrazole, arising from a 3-oxo-pentanal impurity in the 2-methyl-3-oxobutanal starting material.[5]

Q2: My synthesis of a 1,3,5-trisubstituted pyrazole from an unsymmetrical diketone gave two products with the same mass. Why did this happen and how can I control it?

A: You have encountered the classic challenge of regioselectivity in pyrazole synthesis.[3][4] When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, the initial condensation can occur at either of the two non-equivalent carbonyl groups. This leads to the formation of two distinct regioisomeric pyrazoles.

  • Causality: The regiochemical outcome is governed by a delicate balance of steric and electronic factors, as well as reaction conditions like pH and solvent.[3] The most acidic proton on the hydrazine and the most electrophilic carbonyl on the diketone will preferentially react.

  • Expert Insight: Controlling regioselectivity often requires strategic modification of the synthetic route rather than simple purification. Methods that build the pyrazole ring through different bond formations, such as cycloaddition reactions, can offer superior regiocontrol compared to traditional condensation methods.[6]

Q3: What are the first analytical steps I should take to characterize an unknown impurity in my crude product?

A: A systematic analytical approach is crucial. Start with simple, rapid techniques and progress to more complex structural elucidation methods as needed.

  • Thin-Layer Chromatography (TLC): The first step to visualize the number of components in your mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful initial technique. It will confirm the number of components and, critically, provide their molecular weights. If an impurity has the same mass as your product, it is likely an isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR of the crude mixture can reveal the presence and relative integration of impurities. Signals from unreacted starting materials or characteristic intermediate species can often be identified by comparing them to reference spectra.[7]

The workflow below illustrates this initial identification process.

G start Crude Reaction Mixture tlc Run TLC Analysis start->tlc lcms Perform LC-MS Analysis tlc->lcms Multiple spots observed nmr Acquire ¹H NMR Spectrum lcms->nmr lcms->nmr Impurity MW ≠ Product MW end_iso Impurity is likely an Isomer. Proceed to advanced NMR. lcms->end_iso Impurity MW = Product MW end_sm Impurity identified as Starting Material/Intermediate. nmr->end_sm Signals match starting materials or known intermediates end_unknown Impurity is an unknown side product. Proceed to full structural elucidation. nmr->end_unknown Unidentified signals

Caption: Initial workflow for byproduct identification.

Section 2: Troubleshooting Guide: Specific Experimental Issues

This section provides solutions to specific problems you may encounter during the purification and characterization of your pyrazole product.

Problem: My pyrazole is basic and streaks badly on my silica gel column, leading to poor separation. How can I fix this?

A: This is a common issue caused by the interaction of the basic nitrogen atoms in the pyrazole ring with the acidic silanol groups on the surface of standard silica gel.[2] This strong interaction leads to tailing and poor resolution.

Solution:

  • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This is typically done by adding a small amount of a volatile base, like triethylamine (Et₃N), to the solvent system (eluent).[8] A common practice is to use a mobile phase containing 0.5-1% triethylamine.

  • Use an Alternative Stationary Phase: If base-deactivation is not sufficient or if your compound is base-sensitive, consider using a less acidic stationary phase like neutral alumina.[8]

  • Reverse-Phase Chromatography: For highly polar pyrazoles, reverse-phase chromatography (e.g., C18 silica) with a mobile phase like acetonitrile/water or methanol/water can be an excellent alternative.

Problem: I've confirmed I have a regioisomeric byproduct that co-elutes with my desired product during column chromatography. What is the best strategy for separation?

A: Separating regioisomers is a significant challenge because they often have very similar polarities. When chromatography fails, you must exploit other differences in their physical properties.

Solution:

  • Fractional Recrystallization: This is the most powerful technique for separating isomers. The key is to find a solvent system where the two isomers have slightly different solubilities. This often requires extensive solvent screening.

  • Derivatization: If the isomers have different reactive functional groups, you can selectively derivatize one to dramatically change its polarity, allowing for easy separation by chromatography. The protecting group can then be removed.

  • Acid Salt Formation & Crystallization: This is a highly effective, albeit less common, technique. Pyrazoles can be converted into acid addition salts using inorganic or organic acids (e.g., phosphoric acid, oxalic acid).[5] Regioisomers will form salts with different crystal lattice energies and solubilities, often allowing for the selective crystallization of one isomer's salt from a suitable organic solvent.[5] The free base pyrazole can then be recovered by neutralization.

Data Presentation: Comparison of Purification Techniques for Regioisomers

TechniquePrinciple of SeparationProsCons
Column Chromatography Differential adsorption based on polarityWidely applicable, well-understoodOften fails for isomers with very similar polarity
Fractional Recrystallization Difference in solubility in a specific solventPotentially high purity, scalableRequires extensive solvent screening, can be low yield
Acid Salt Crystallization Differential solubility of isomeric saltsHighly effective for basic pyrazoles, can be very selective[5]Requires an additional reaction step, may not be applicable to all pyrazoles

Problem: My NMR shows that my reaction has stalled at an intermediate stage. I see signals consistent with a hydroxylpyrazolidine, but not the final aromatic pyrazole. How do I push the reaction to completion?

A: The final step in many condensation syntheses of pyrazoles is an acid- or base-catalyzed dehydration of a cyclic intermediate.[1] If this step is slow, the intermediate can accumulate.

Solution:

  • Increase Reaction Temperature: Providing more thermal energy can often overcome the activation barrier for the dehydration step.

  • Add a Catalyst:

    • Acid Catalyst: A catalytic amount of a protic acid (e.g., p-toluenesulfonic acid, acetic acid) can facilitate the elimination of water.

    • Base Catalyst: In some cases, a base can also promote dehydration.

  • Use a Dehydrating Agent: If heating or catalysis is ineffective, consider using a Dean-Stark apparatus to azeotropically remove the water byproduct as it forms, driving the equilibrium towards the final pyrazole product.

Section 3: Protocols for Identification and Removal

This section provides detailed experimental workflows.

Protocol 3.1: Purification of a Basic Pyrazole via Acid Salt Crystallization

This protocol is adapted from a patented method for separating isomeric pyrazoles and is highly effective for removing non-basic impurities.[5]

  • Dissolution: Dissolve the crude pyrazole mixture (containing your desired product and byproducts) in a suitable organic solvent like isopropanol or acetone.

  • Acid Addition: Slowly add a stoichiometric equivalent (1.0 eq) of an appropriate acid (e.g., ortho-phosphoric acid or oxalic acid) to the solution while stirring.

  • Crystallization: The pyrazole acid addition salt will begin to precipitate or crystallize. The process can be encouraged by cooling the mixture in an ice bath. Non-basic byproducts will remain in the mother liquor.[5]

  • Isolation: Collect the crystallized salt by vacuum filtration and wash with a small amount of the cold solvent.

  • Liberation of Free Base: Dissolve the collected salt in water and adjust the pH to >8 with a base (e.g., 2 M NaOH).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Final Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified pyrazole.

  • Scientist's Note: The choice of acid and solvent is critical and may require some optimization to achieve the best separation and yield.

Protocol 3.2: Deactivating Silica Gel for Improved Chromatographic Separation

This protocol prevents streaking of basic compounds on silica gel columns.[8]

  • Prepare the Eluent: Prepare your desired mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). To this mixture, add triethylamine (Et₃N) to a final concentration of 1% (v/v).

  • Prepare the Slurry: In a beaker, add the required amount of silica gel. Add a small amount of the 1% Et₃N-containing eluent to the silica gel and gently swirl to create a thick, homogenous slurry.

  • Pack the Column: Pour the slurry into your chromatography column. Open the stopcock and allow the silica to pack under gravity or with gentle pressure, adding more eluent as needed to ensure the silica bed never runs dry.

  • Equilibrate: Run at least two column volumes of the 1% Et₃N-containing eluent through the packed column to ensure it is fully equilibrated and all acidic sites are neutralized.

  • Load and Elute: Load your sample (dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica) and begin the elution process as normal.

The decision tree below can help guide your choice of purification method.

G start Crude Pyrazole Mixture polarity_check Are byproduct and product polarities very different? start->polarity_check basicity_check Is the main byproduct non-basic? polarity_check->basicity_check No chromatography Use Column Chromatography. (Consider deactivating silica if needed). polarity_check->chromatography Yes solubility_check Are byproduct and product solubilities significantly different? basicity_check->solubility_check No acid_extraction Use Acid Salt Crystallization. basicity_check->acid_extraction Yes recrystallization Use Fractional Recrystallization. solubility_check->recrystallization Yes advanced Consider derivatization or preparative HPLC. solubility_check->advanced No

Caption: Decision tree for selecting a purification strategy.

References
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Lange, W., et al. (2011). Method for purifying pyrazoles. (WO2011076194A1). Google Patents.
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved from [Link]

  • Le, T. N., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2205-2211. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 23(11), 2999. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]

  • Cabrera, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 779-819. Retrieved from [Link]

  • Shi, D., et al. (2016). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 21(1), 89. Retrieved from [Link]

  • Faria, J. V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 486-521. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Gonçalves, M. S. T., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3326. Retrieved from [Link]

  • Çetin, A. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan University Journal of Science, 3(1), 302-313. Retrieved from [Link]

  • Lv, X., et al. (2022). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry, 65(4), 3624–3641. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis can be fraught with challenges ranging from poor regioselectivity to difficult purifications.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your laboratory.

Section 1: Regioselectivity in Pyrazole Synthesis

One of the most frequent challenges in the synthesis of unsymmetrically substituted pyrazoles is controlling the regioselectivity of the cyclization reaction, particularly when using 1,3-dicarbonyl compounds and substituted hydrazines.[3] The formation of two possible regioisomers can lead to complex product mixtures, difficult purification, and reduced yields of the desired compound.

FAQ 1.1: My reaction of a 1,3-diketone with a substituted hydrazine is producing a mixture of regioisomers. How can I improve the selectivity?

Root Cause Analysis:

The regioselectivity of the reaction between a 1,3-dicarbonyl compound and a substituted hydrazine is governed by the relative reactivity of the two carbonyl groups towards the initial nucleophilic attack by the hydrazine.[4] Several factors influence this, including:

  • Steric Hindrance: The less sterically hindered carbonyl group is generally more susceptible to nucleophilic attack.

  • Electronic Effects: Electron-withdrawing groups adjacent to a carbonyl will increase its electrophilicity, making it more reactive. Conversely, electron-donating groups will decrease its reactivity.

  • Reaction Conditions: The solvent, temperature, and presence of a catalyst can all influence the reaction pathway and, consequently, the regioselectivity.[5]

Troubleshooting Flowchart:

G start Mixture of Regioisomers Observed sterics Analyze Steric Hindrance of 1,3-Diketone Substituents start->sterics electronics Evaluate Electronic Effects of Substituents sterics->electronics If sterics are similar conditions Modify Reaction Conditions electronics->conditions If electronic effects are not dominant solvent Change Solvent (e.g., to aprotic dipolar or fluorinated alcohol) conditions->solvent temp Lower Reaction Temperature conditions->temp catalyst Introduce a Catalyst (e.g., nano-ZnO, TsOH) conditions->catalyst result Improved Regioselectivity solvent->result temp->result catalyst->result

Caption: Troubleshooting decision tree for improving regioselectivity.

Troubleshooting Protocols:

Protocol 1.1.1: Solvent Modification

The choice of solvent can significantly impact regioselectivity. Aprotic dipolar solvents have been shown to improve regioselectivity in the synthesis of 1-arylpyrazoles.[6]

  • Initial Reaction: Dissolve the 1,3-dicarbonyl compound in a protic solvent like ethanol or acetic acid.

  • Add Hydrazine: Add the substituted hydrazine (or its hydrochloride salt) to the solution.

  • Reflux: Heat the reaction mixture to reflux and monitor by TLC.

  • Alternative Reaction: Repeat the reaction using an aprotic dipolar solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).[5]

  • Analysis: Compare the regioisomeric ratio of the product mixtures from both reactions using 1H NMR or HPLC.

Protocol 1.1.2: Catalyst Introduction

The use of a catalyst can promote a specific reaction pathway, leading to improved regioselectivity.

  • Setup: To a solution of the 1,3-dicarbonyl compound and substituted hydrazine in a suitable solvent (e.g., ethanol), add a catalytic amount of an acid catalyst like p-toluenesulfonic acid (TsOH) or a solid catalyst like nano-ZnO.[4]

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Work-up: Upon completion, filter off the solid catalyst (if used) or perform a standard aqueous work-up.

  • Analysis: Determine the regioisomeric ratio of the purified product.

Table 1: Effect of Reaction Conditions on Regioselectivity

1,3-Dicarbonyl Substituent (R1)Hydrazine Substituent (R2)SolventCatalystRegioisomeric Ratio (desired:undesired)Reference
ArylPhenylEthanolNone98:2[4]
MethylPhenylN,N-DimethylacetamideNoneHigh[5]
VariousPhenylEthanolnano-ZnOHigh (up to 95% yield)[4]

Section 2: Cyclization and Aromatization Issues

The cyclization of the intermediate hydrazone and subsequent dehydration to form the aromatic pyrazole ring can sometimes be sluggish or incomplete, leading to low yields or the isolation of stable intermediates.

FAQ 2.1: My reaction is stalling at the hydrazone or pyrazoline intermediate, and I'm not getting the final pyrazole product. What can I do?

Root Cause Analysis:

The final dehydration step to form the aromatic pyrazole ring is often the rate-limiting step. Several factors can hinder this process:

  • Stability of Intermediates: The pyrazoline intermediate may be particularly stable, especially if certain substituents are present. For instance, a thiocarboxyamide group at the N1 position can act as a protecting group and hinder aromatization.[4][7]

  • Insufficient Driving Force: The reaction may lack a sufficient driving force, such as strong acid catalysis or high temperatures, to promote the elimination of water.

  • Steric Hindrance: Bulky substituents on the reacting centers can sterically hinder the conformational changes required for cyclization and aromatization.[4]

Troubleshooting Protocols:

Protocol 2.1.1: Enhancing Dehydration Conditions

  • Acid Catalysis: If not already present, add a strong acid catalyst like concentrated sulfuric acid or trifluoroacetic acid to the reaction mixture. This will protonate the hydroxyl group of the pyrazoline intermediate, making it a better leaving group.

  • Increased Temperature: Increase the reaction temperature to provide the necessary activation energy for the dehydration step. Refluxing in a higher-boiling solvent like toluene or xylene can be effective.

  • Dehydrating Agents: In cases where the intermediate is isolated, it can be redissolved in a suitable solvent and treated with a dehydrating agent like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).

Protocol 2.1.2: Microwave-Assisted Synthesis

Microwave irradiation can be a highly effective method for promoting cyclization and dehydration, often leading to significantly reduced reaction times and improved yields.[2][8][9]

  • Reactant Mixture: In a microwave-safe vessel, combine the 1,3-dicarbonyl compound, substituted hydrazine, and a small amount of a high-boiling polar solvent (or perform the reaction neat).

  • Irradiation: Subject the mixture to microwave irradiation at a set temperature and power for a short period (typically 5-30 minutes).

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After cooling, the product can be purified by crystallization or chromatography.

Workflow for Overcoming Stalled Cyclization:

G start Reaction Stalled at Intermediate acid Add Strong Acid Catalyst (e.g., H2SO4, TFA) start->acid temp Increase Reaction Temperature start->temp microwave Utilize Microwave Synthesis start->microwave dehydrating Use a Dehydrating Agent (e.g., P4O10, SOCl2) start->dehydrating If intermediate is isolated result Formation of Aromatic Pyrazole acid->result temp->result microwave->result dehydrating->result

Caption: Strategies to promote pyrazole formation from intermediates.

Section 3: Purification Challenges

The purification of substituted pyrazoles can be complicated by the presence of unreacted starting materials, isomeric byproducts, and decomposition products.

FAQ 3.1: My crude product is a dark, oily mixture that is difficult to purify by crystallization or column chromatography. What are some effective purification strategies?

Root Cause Analysis:

The formation of colored impurities is a common issue in pyrazole synthesis, often arising from the decomposition of the hydrazine starting material or side reactions of the 1,3-dicarbonyl compound.[10] These impurities can be highly polar and may co-elute with the desired product on silica gel.

Troubleshooting Protocols:

Protocol 3.1.1: Acid-Base Extraction

The basic nitrogen atoms in the pyrazole ring can be protonated to form a salt, which is soluble in aqueous acid. This property can be exploited for purification.

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The pyrazole product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.

  • Basification: Separate the aqueous layer and basify it with a base like sodium bicarbonate or sodium hydroxide until the pyrazole precipitates out.

  • Extraction: Extract the precipitated pyrazole back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate to obtain the purified product.

Protocol 3.1.2: Silica Plug Filtration

For removing highly colored, non-polar impurities, a simple silica plug filtration can be effective.[10]

  • Plug Preparation: Place a plug of silica gel in a funnel or a short column.

  • Dissolution: Dissolve the crude product in a minimal amount of a non-polar solvent like hexanes or toluene.[10]

  • Elution of Impurities: Pass the solution through the silica plug, eluting with the non-polar solvent. The colored impurities should be washed away while the more polar pyrazole product is retained on the silica.

  • Elution of Product: Elute the desired product from the silica plug using a more polar solvent like ethyl acetate or diethyl ether.[10]

Section 4: N-Alkylation of Pyrazoles

The N-alkylation of pyrazoles can be challenging due to the presence of two nucleophilic nitrogen atoms, which can lead to the formation of a mixture of N1- and N2-alkylated products.

FAQ 4.1: I am trying to N-alkylate my pyrazole, but I am getting a mixture of isomers. How can I achieve selective N-alkylation?

Root Cause Analysis:

The regioselectivity of N-alkylation is influenced by:

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and alkylating agent can all affect the outcome of the reaction.

Troubleshooting Protocols:

Protocol 4.1.1: Phase Transfer Catalysis

Phase transfer catalysis (PTC) can be a highly effective method for achieving selective N-alkylation of pyrazoles, often with high yields and without the need for a solvent.[11]

  • Reactant Mixture: Combine the pyrazole, alkylating agent (e.g., alkyl halide), a solid base (e.g., powdered KOH or NaOH), and a phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).

  • Reaction: Heat the mixture with vigorous stirring.

  • Work-up: After the reaction is complete, add water and extract the product with an organic solvent.

  • Purification: Purify the product by distillation or chromatography.

Table 2: Comparison of N-Alkylation Methods

Alkylating AgentBaseSolventCatalystOutcomeReference
Alkyl HalideK2CO3DMFNoneMixture of isomers[12]
Alkyl HalideKOHNoneTBABHigh yield of N1-alkylated product[11]
TrichloroacetimidatesTfOHDichloromethaneNoneSelective N-alkylation[13]

References

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  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. [Link]

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  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Knorr Pyrazole Synthesis advice. (2022). Reddit. [Link]

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  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). International Journal of Molecular Sciences. [Link]

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Validation & Comparative

A Comparative Analysis of 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine and Other Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and versatile biological activities.[1] Pyrazole derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases.[2][3] This guide provides an in-depth comparison of 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine, a representative of a promising class of substituted aminopyrazoles, with other notable pyrazole-based kinase inhibitors. We will delve into their synthesis, physicochemical properties, biological activities, and the underlying structure-activity relationships (SAR), supported by experimental data and detailed protocols.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, offers a unique combination of features that make it highly attractive for drug design.[4] It can act as both a hydrogen bond donor and acceptor, and its electronic properties can be fine-tuned through substitution at various positions.[4] This versatility allows for the creation of potent and selective inhibitors for a variety of enzyme targets, particularly protein kinases.[5]

The substitution pattern on the pyrazole ring is critical for determining the biological activity and selectivity of the resulting compound. For instance, the presence of specific aryl groups at the 3- and 5-positions, along with functional groups at the 4-position and the pyrazole nitrogens, can significantly influence the binding affinity to the target kinase.[6]

Synthesis and Physicochemical Properties

A plausible synthetic route to this compound and its analogs involves the condensation of a β-ketonitrile with hydrazine or its derivatives. The introduction of the fluorine atom at the 4-position can be achieved through various fluorinating agents.[7]

G cluster_synthesis General Synthesis of 3-Aryl-4-fluoro-1H-pyrazol-5-amines Start Aryl Ketone Intermediate1 β-Ketonitrile Start->Intermediate1 Condensation with Acetonitrile Intermediate2 Fluorinated β-Ketonitrile Intermediate1->Intermediate2 Electrophilic Fluorination Product 3-Aryl-4-fluoro-1H-pyrazol-5-amine Intermediate2->Product Cyclization with Hydrazine

Caption: General synthetic workflow for 3-aryl-4-fluoro-1H-pyrazol-5-amines.

The physicochemical properties of these compounds are significantly influenced by their substitution patterns. The presence of the 4-chlorophenyl group contributes to lipophilicity, while the fluorine atom can enhance metabolic stability and binding affinity.[8] The amino group at the 5-position provides a key interaction point for hydrogen bonding with the target protein.

Table 1: Physicochemical Properties of Representative Pyrazoles

CompoundStructureMolecular Weight ( g/mol )cLogPHydrogen Bond DonorsHydrogen Bond Acceptors
This compound Structure of this compound211.63~2.523
3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine Structure of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine207.662.212
Celecoxib Structure of Celecoxib381.373.615
Ruxolitinib Structure of Ruxolitinib306.372.016

Comparative Biological Activity: Focus on Kinase Inhibition

While specific experimental data for this compound is not publicly available, we can infer its potential activity based on closely related structures and the broader class of aminopyrazole kinase inhibitors. Many 3,4,5-substituted pyrazoles have demonstrated potent inhibitory activity against a range of kinases, including p38 MAP kinase, cyclin-dependent kinases (CDKs), and Janus kinases (JAKs).[5][9]

The 3-(4-chlorophenyl) moiety is a common feature in many kinase inhibitors, often occupying a hydrophobic pocket in the ATP-binding site. The 4-fluoro substituent can enhance binding affinity through favorable interactions with the protein backbone. The 5-amino group typically forms crucial hydrogen bonds with the hinge region of the kinase.

Table 2: Comparative Kinase Inhibitory Activity of Selected Pyrazole Derivatives

CompoundTarget Kinase(s)IC50 (nM)Reference
Compound A (Hypothetical) p38α MAP Kinase10-50-
SB 203580 (Pyridinylimidazole) p38α, p38β50, 500[10]
AT7519 (Pyrazole-based) CDK1, CDK2, CDK5, GSK3β210, 47, 23, 89[9]
Ruxolitinib (Pyrazolopyrimidine) JAK1, JAK23.3, 2.8-

Compound A represents the predicted activity of this compound based on SAR of similar compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-based kinase inhibitors is highly dependent on the nature and position of their substituents.

  • C3-Position: Aromatic or heteroaromatic rings, such as the 4-chlorophenyl group, are often favored at this position as they can fit into a hydrophobic pocket of the kinase active site.

  • C4-Position: Small electron-withdrawing groups like fluorine can enhance potency.[7] Bulky substituents at this position are generally detrimental to activity.

  • C5-Position: An amino group or other hydrogen-bonding moiety is often crucial for interaction with the kinase hinge region.[11]

  • N1-Position: Substitution at the N1 position can modulate solubility, cell permeability, and selectivity.[9]

G cluster_sar Structure-Activity Relationship of Pyrazole Kinase Inhibitors Core Pyrazole Core C3 C3-Position (Hydrophobic Pocket) Core->C3 C4 C4-Position (Potency Modulation) Core->C4 C5 C5-Position (Hinge Binding) Core->C5 N1 N1-Position (Solubility/Selectivity) Core->N1

Caption: Key positions on the pyrazole ring influencing kinase inhibitory activity.

Experimental Protocols

To enable researchers to validate and compare the activity of novel pyrazole inhibitors, we provide the following detailed experimental protocols.

In Vitro p38α MAP Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human p38α kinase

  • ATF-2 substrate peptide

  • ATP

  • Test compounds (e.g., this compound)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 1 µL of the compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of p38α kinase solution to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 2 µL of a mixture of ATF-2 substrate and ATP.

  • Incubate for 60 minutes at room temperature.[12]

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.[12]

  • Incubate for 40 minutes at room temperature.[12]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]

  • Incubate for 30 minutes at room temperature.[12]

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow p38α Kinase Inhibition Assay Workflow Step1 Compound & Kinase Incubation Step2 Reaction Initiation (Substrate + ATP) Step1->Step2 Step3 Kinase Reaction Step2->Step3 Step4 Reaction Stop & ATP Depletion Step3->Step4 Step5 Signal Generation Step4->Step5 Step6 Luminescence Measurement Step5->Step6 Step7 Data Analysis (IC50) Step6->Step7

Caption: Workflow for the in vitro p38α kinase inhibition assay.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion and Future Perspectives

This compound represents a promising scaffold for the development of novel kinase inhibitors. Its structural features suggest the potential for potent and selective activity against various kinases implicated in diseases such as cancer and inflammation. The comparative analysis with other pyrazole-based inhibitors highlights the importance of the substitution pattern in determining the pharmacological profile.

Future research should focus on the synthesis and biological evaluation of a broader range of analogs to further elucidate the structure-activity relationships. This includes exploring different substituents at the N1-position to optimize pharmacokinetic properties and investigating the effects of various halogen substitutions at the C4-position. Such studies will be instrumental in advancing the development of next-generation pyrazole-based therapeutics.

References

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A Comparative Guide to the Structure-Activity Relationship of 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine analogs. This class of compounds has garnered significant interest in medicinal chemistry due to the established role of the pyrazole scaffold as a "privileged structure" in targeting a wide array of biological entities, particularly protein kinases.[1][2] The strategic placement of a 4-chlorophenyl group at the 3-position, a fluorine atom at the 4-position, and an amine at the 5-position of the pyrazole core creates a unique pharmacophoric profile for kinase inhibition. This document will dissect the influence of various structural modifications on the biological activity of these analogs, supported by experimental data from related studies and detailed protocols for their evaluation.

The this compound Scaffold: A Privileged Core for Kinase Inhibition

The pyrazole ring system is a cornerstone in the design of kinase inhibitors, with several FDA-approved drugs incorporating this moiety.[1] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal scaffold. The core structure of this compound presents several key features for SAR exploration:

  • 3-(4-chlorophenyl) group: This lipophilic group often occupies a hydrophobic pocket within the kinase active site. The chlorine atom can engage in halogen bonding or other specific interactions, influencing potency and selectivity.

  • 4-fluoro substituent: The introduction of a fluorine atom at this position can significantly impact the electronic properties of the pyrazole ring and modulate the pKa of the neighboring amine group. Fluorine can also form hydrogen bonds and influence the conformation of the molecule, potentially enhancing binding affinity.

  • 5-amino group: This primary amine is a critical hydrogen bond donor, often interacting with the hinge region of the kinase, a key determinant for potent inhibition.

  • N1 position of the pyrazole ring: This position is a key vector for introducing diversity and modulating the physicochemical properties of the analogs, such as solubility and metabolic stability.

The following sections will explore how modifications at these key positions influence the biological activity of this class of compounds.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents.[3][4] While a comprehensive SAR study on the exact this compound scaffold is not extensively published in a single source, we can synthesize a robust SAR model by examining related pyrazole-based kinase inhibitors.

Modifications at the N1 Position of the Pyrazole Ring

The N1 position of the pyrazole ring is frequently substituted to modulate pharmacokinetic properties and to explore additional binding interactions.

  • Small Alkyl Groups: Substitution with small, unbranched alkyl groups like methyl or ethyl can be well-tolerated and may slightly enhance lipophilicity.

  • Bulky and Aromatic Groups: Introduction of bulkier groups or aromatic rings can either enhance potency by accessing additional hydrophobic pockets or lead to steric clashes, thereby reducing activity. The specific effect is highly dependent on the topology of the target kinase's active site. For instance, in a series of 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid derivatives, the nature of the substituent at the N1 position was critical for activity as inhibitors of ADP-induced human platelet aggregation.[5]

Modifications of the 3-(4-chlorophenyl) Group

The 4-chlorophenyl moiety is a common feature in many kinase inhibitors.

  • Position of the Chlorine Atom: Shifting the chlorine from the para to the meta or ortho position can significantly alter the binding mode and potency. The optimal position depends on the specific shape and electronic environment of the hydrophobic pocket it occupies.

  • Replacement of Chlorine: Substituting the chlorine with other halogens (F, Br, I) or small alkyl groups (e.g., methyl) can fine-tune the lipophilicity and electronic nature of the ring. A systematic exploration is necessary to determine the optimal substitution for a given target.

  • Bioisosteric Replacements: Replacing the entire 4-chlorophenyl ring with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) can lead to significant changes in activity and selectivity. A regioisomeric switch from 3-(4-fluorophenyl)-4-(pyridin-4-yl) to 4-(4-fluorophenyl)-3-(pyridin-4-yl) in a pyrazol-5-amine series completely altered the kinase inhibitory profile from p38α MAP kinase to cancer-relevant kinases.[6]

The Role of the 4-Fluoro Substituent

The fluorine atom at the C4 position is a key feature of this scaffold.

  • Electronic Effects: The strong electron-withdrawing nature of fluorine can influence the acidity of the N1-H and the basicity of the 5-amino group, which can be critical for hinge binding.

  • Conformational Constraint: The presence of fluorine can restrict the rotation of the adjacent 3-phenyl ring, locking the molecule into a more favorable binding conformation.

  • Metabolic Stability: Fluorine substitution can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the compounds.

Modifications of the 5-Amino Group

The 5-amino group is often crucial for anchoring the inhibitor to the kinase hinge region.

  • Acylation and Sulfonylation: Acylation or sulfonylation of the 5-amino group generally leads to a significant decrease or complete loss of activity, as it removes the essential hydrogen bond donating capability.

  • Alkylation: Mono- or di-alkylation of the 5-amino group can also be detrimental to activity for the same reason. However, in some cases, small alkyl groups might be tolerated if they can fit into a nearby pocket.

The following diagram illustrates the key SAR points for the this compound scaffold.

SAR_Summary cluster_N1 N1-Position cluster_C3 C3-(4-chlorophenyl) cluster_C4 C4-Fluoro cluster_C5 C5-Amino Core 3-(4-chlorophenyl)-4-fluoro- 1H-pyrazol-5-amine Scaffold N1 Small alkyl groups: Tolerated Bulky/Aromatic groups: Variable effect Core->N1 Modulates PK C3 Para-chloro: Often optimal Other halogens/alkyls: Fine-tuning Bioisosteric replacement: Modulates selectivity Core->C3 Hydrophobic interactions C4 Enhances binding affinity Improves metabolic stability Modulates pKa of 5-amino group Core->C4 Electronic/Conformational effects C5 Essential for hinge binding Acylation/alkylation: Detrimental Core->C5 H-bond donation

Caption: Key structure-activity relationships of the pyrazole scaffold.

Comparative Analysis with Alternative Scaffolds

While the this compound scaffold is promising, it is important to consider its performance relative to other well-established kinase inhibitor scaffolds.

ScaffoldKey FeaturesAdvantagesDisadvantages
This compound 5-amino group for hinge binding; 4-fluoro for improved properties.Potentially high potency and selectivity; favorable ADME properties.SAR not as extensively mapped as other scaffolds.
Pyrazolo[3,4-d]pyrimidine Bioisostere of purine; multiple points for diversification.[7]Well-established scaffold with many known inhibitors; versatile synthesis.Can suffer from off-target effects due to similarity to endogenous purines.
Indazole Fused bicyclic system; rigid scaffold.Can provide high affinity and selectivity.Synthesis can be more complex; may have solubility issues.
Pyrrolo[2,3-d]pyrimidine Another purine bioisostere; flexible for modification.[8]Proven scaffold in approved drugs; good balance of properties.Potential for P-glycoprotein interaction leading to resistance.

Experimental Protocols

To enable researchers to evaluate and compare the activity of novel this compound analogs, the following detailed experimental protocols are provided.

General Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol provides a robust method for determining the IC50 values of test compounds against a specific protein kinase.

Workflow Diagram:

Kinase_Assay_Workflow Start Prepare Assay Buffer and Reagents Step1 Serially dilute test compounds in DMSO Start->Step1 Step2 Add kinase, substrate, and MgCl2 to assay plate Step1->Step2 Step3 Add diluted test compounds to plate Step2->Step3 Step4 Initiate reaction with [γ-32P]ATP Step3->Step4 Step5 Incubate at 30°C for 30-60 minutes Step4->Step5 Step6 Stop reaction with phosphoric acid Step5->Step6 Step7 Transfer reaction mixture to filtermat Step6->Step7 Step8 Wash filtermat to remove unbound ATP Step7->Step8 Step9 Dry filtermat and add scintillation fluid Step8->Step9 Step10 Measure radioactivity using a scintillation counter Step9->Step10

Caption: Workflow for a radiometric kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM MOPS, pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA.

    • Kinase: Dilute the target kinase to the desired concentration in the assay buffer. The optimal concentration should be determined empirically.

    • Substrate: Prepare the specific peptide or protein substrate for the target kinase in the assay buffer.

    • Test Compounds: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to obtain a range of concentrations.

    • ATP Solution: Prepare a stock solution of [γ-32P]ATP and unlabeled ATP in the assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the diluted test compound or DMSO (for control wells).

    • Add 20 µL of the master mix containing the kinase, substrate, and MgCl2 to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 10 µL of 3% phosphoric acid.

    • Transfer 10 µL of the reaction mixture onto a phosphocellulose filtermat.

    • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

    • Dry the filtermat and add scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[9]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, A549) in the appropriate medium supplemented with 10% fetal bovine serum and antibiotics.

    • Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic combination of a hinge-binding amino group, a hydrophobic 4-chlorophenyl moiety, and a modulating 4-fluoro substituent provides a strong foundation for achieving high potency and selectivity. The SAR insights and experimental protocols detailed in this guide offer a comprehensive framework for researchers to design, synthesize, and evaluate new analogs in this chemical series. Future work should focus on generating a broader range of analogs with systematic modifications at the N1 and C3 positions to further elucidate the SAR and identify candidates with superior therapeutic potential.

References

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The Strategic Advantage of Fluorination in Pyrazole Amine Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the strategic modification of lead compounds is a critical step in optimizing potency, selectivity, and pharmacokinetic profiles. Among the vast armamentarium of chemical modifications, fluorination has emerged as a powerful tool, particularly in heterocyclic chemistry. This guide provides an in-depth comparison of fluorinated versus non-fluorinated pyrazole amines, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active agents.[1][2] We will explore the causal relationships behind the often-dramatic improvements observed with fluorination, supported by experimental data and detailed protocols for key validation assays.

The Pyrazole Amine Scaffold and the Rationale for Fluorination

Pyrazole amines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and an amino substituent. This structural motif is a versatile pharmacophore, capable of engaging in a variety of interactions with biological targets such as kinases and cyclooxygenase (COX) enzymes.[1][2] However, parent pyrazole amine structures can sometimes suffer from suboptimal metabolic stability, insufficient binding affinity, or undesirable off-target effects.

Fluorination, the introduction of one or more fluorine atoms into a molecule, is a strategic approach to address these limitations. The unique properties of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological properties.[3]

Here, we delve into a comparative analysis, highlighting the key performance differences between fluorinated and non-fluorinated pyrazole amines.

Comparative Analysis: Physicochemical and Biological Properties

The impact of fluorination is multifaceted, affecting a compound's electronics, lipophilicity, and metabolic fate. To illustrate these effects, we will draw a comparison between the well-known fluorinated COX-2 inhibitor, Celecoxib, and its non-fluorinated structural analog, SC-560. While SC-560 is a selective COX-1 inhibitor, this comparison provides a clear, data-supported example of how a trifluoromethyl group on the pyrazole ring can drastically alter biological activity and selectivity.[4][5]

Physicochemical Properties
PropertyNon-Fluorinated (SC-560)Fluorinated (Celecoxib)Impact of Fluorination
Molecular Weight 381.8 g/mol 381.37 g/mol Minimal change.
pKa Not readily available~11.1 (sulfonamide)The electron-withdrawing trifluoromethyl group can lower the pKa of nearby acidic or basic moieties, influencing ionization state at physiological pH.[6]
Aqueous Solubility PoorLow (5 µg/mL)[2]Generally, fluorination can either increase or decrease solubility depending on the overall molecular context.
Lipophilicity (LogP) HighHighThe trifluoromethyl group often increases lipophilicity, which can enhance membrane permeability.[7]

Table 1: Comparison of key physicochemical properties between a non-fluorinated (SC-560) and a fluorinated (Celecoxib) pyrazole derivative.

The introduction of the trifluoromethyl (CF3) group is a common strategy in medicinal chemistry. Its strong electron-withdrawing nature can significantly lower the pKa of adjacent functional groups, which can alter a compound's ionization state and, consequently, its interactions with biological targets and its pharmacokinetic properties.[3][6]

Biological Activity and Selectivity

The most dramatic impact of the trifluoromethyl group in the case of Celecoxib is on its biological activity and selectivity profile.

CompoundTargetIC50Selectivity (COX-1/COX-2 Ratio)
SC-560 (Non-Fluorinated) COX-17-9 nM[4]~700-1000 fold for COX-1[4]
COX-26.3 µM[5]
Celecoxib (Fluorinated) COX-12.8 µM[4]~7.6 fold for COX-2[4]
COX-20.04 µM (40 nM)[5]

Table 2: Comparative inhibitory potency (IC50) and selectivity of SC-560 and Celecoxib against COX-1 and COX-2 enzymes.[4][5]

This data clearly demonstrates that the presence of the trifluoromethyl group on the pyrazole ring of Celecoxib is a key determinant of its selectivity for COX-2 over COX-1. This shift in selectivity is a prime example of how fluorination can be used to fine-tune the pharmacological profile of a drug candidate to achieve a desired therapeutic effect while minimizing off-target activities.

cluster_non_fluorinated Non-Fluorinated Pyrazole Amine cluster_fluorinated Fluorinated Pyrazole Amine A High COX-1 Affinity B Lower COX-2 Affinity X Fluorination (e.g., -CF3 group) A->X Modification C Reduced COX-1 Affinity D Enhanced COX-2 Affinity & Selectivity X->D Leads to

Figure 1: Impact of fluorination on pyrazole amine selectivity.

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" of a molecule can be blocked.[8][9]

cluster_workflow Metabolic Fate cluster_fluorinated_workflow Impact of Fluorination A Non-Fluorinated Pyrazole Amine B Phase I Metabolism (e.g., CYP450 Oxidation) A->B C Metabolites B->C D Rapid Clearance C->D E Fluorinated Pyrazole Amine F Blocked Metabolic Site E->F G Reduced Metabolism F->G H Increased Half-Life & Exposure G->H

Figure 2: Fluorination enhances metabolic stability.

Experimental Protocols for Comparative Evaluation

To rigorously compare fluorinated and non-fluorinated pyrazole amines, a suite of standardized in vitro assays is essential. Below are detailed, step-by-step methodologies for key experiments.

Radioligand Competitive Binding Assay for Target Affinity (e.g., p38 MAPK)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from its target receptor.

Materials:

  • Cell or tissue homogenates expressing the target receptor (e.g., p38 MAPK).

  • Radioligand (e.g., a tritiated or iodinated high-affinity p38 MAPK inhibitor).

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Test compounds (fluorinated and non-fluorinated pyrazole amines) at various concentrations.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI).

  • Filter-mate harvester.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C. Determine the protein concentration using a BCA assay.[10]

  • Assay Setup: In a 96-well plate, add in the following order:

    • 150 µL of diluted membrane preparation (3-120 µg protein).

    • 50 µL of test compound at various concentrations.

    • 50 µL of radioligand at a concentration near its Kd.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[10]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the presoaked glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer.[10]

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[10]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percent specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Materials:

  • Human or animal liver microsomes.

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Test compounds.

  • Acetonitrile or methanol for reaction termination.

  • LC-MS/MS system for analysis.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the liver microsomes, phosphate buffer, and the test compound (typically at a final concentration of 1-10 µM).

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile or methanol to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / k.

Parallel Artificial Membrane Permeability Assay (PAMPA) for Lipophilicity

PAMPA is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, which is an indicator of its lipophilicity.

Materials:

  • 96-well PAMPA "sandwich" plates (a donor plate and an acceptor plate with a filter membrane).

  • Lipid solution (e.g., 1% lecithin in dodecane).

  • Phosphate buffered saline (PBS), pH 7.4.

  • Test compounds.

  • UV-Vis plate reader or LC-MS/MS system.

Procedure:

  • Membrane Coating: Apply a small volume (e.g., 5 µL) of the lipid solution to the filter membrane of the donor plate.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer (e.g., 300 µL of PBS).

  • Donor Plate Preparation: Dissolve the test compounds in buffer (often containing a small percentage of DMSO) and add them to the wells of the donor plate (e.g., 150 µL).

  • Incubation: Carefully place the donor plate on top of the acceptor plate to form the "sandwich," ensuring the lipid-coated membrane is in contact with the acceptor buffer. Incubate the assembly for a set period (e.g., 10-20 hours) at room temperature in a humidified chamber to prevent evaporation.

  • Analysis: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis: Calculate the permeability coefficient (Pe) using an appropriate equation that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.

Conclusion

The strategic incorporation of fluorine into pyrazole amine scaffolds offers a powerful and often predictable means to enhance their drug-like properties. As demonstrated by the comparative data and the underlying physicochemical principles, fluorination can significantly improve metabolic stability, modulate target affinity and selectivity, and fine-tune lipophilicity. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these effects in a drug discovery setting. By understanding and applying the principles of fluorination, researchers can more efficiently optimize pyrazole amine-based drug candidates, accelerating their path toward clinical development.

References

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A Comparative Analysis of Pyrazole and Triazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Two Preeminent Heterocyclic Scaffolds

In the landscape of medicinal chemistry, pyrazole and triazole moieties stand as privileged five-membered nitrogen-containing heterocyclic scaffolds. Their remarkable versatility and broad spectrum of biological activities have established them as cornerstones in the design of novel therapeutic agents. This guide provides an in-depth comparative analysis of pyrazole and triazole derivatives, offering insights into their synthesis, physicochemical properties, biological activities, and mechanisms of action, supported by experimental data to aid researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

Structural and Physicochemical Distinctions: A Tale of Two Azoles

Pyrazoles and triazoles, while both being five-membered aromatic heterocycles containing nitrogen, exhibit key structural and electronic differences that profoundly influence their biological and pharmacological profiles. Pyrazole is a 1,2-diazole, possessing two adjacent nitrogen atoms, whereas triazoles are 1,2,3- or 1,2,4-triazoles, containing three nitrogen atoms within the ring. This seemingly subtle difference in their nitrogen content and arrangement has significant implications for their physicochemical properties.

The additional nitrogen atom in triazoles generally increases their polarity and capacity for hydrogen bonding compared to pyrazoles. This can influence their solubility, membrane permeability, and interactions with biological targets.[1]

A comparative summary of the key physicochemical properties of the parent pyrazole and triazole rings is presented below:

PropertyPyrazole1,2,3-Triazole1,2,4-Triazole
pKa (of conjugate acid) 2.5[2]1.2[3]2.45 (for 1,2,4-triazolium)[4]
pKa (of neutral molecule) ~149.4[5]10.26[4]
logP (Octanol/Water Partition Coefficient) 0.43-0.19-0.76 (at 25°C)[6]

These values highlight that triazoles are generally more polar (lower logP) and can exhibit different acid-base properties compared to pyrazole. The specific pKa values can vary significantly with substitution on the heterocyclic core.[7][8]

Synthesis of Bioactive Derivatives: Building the Scaffolds

The synthetic accessibility of pyrazole and triazole derivatives has been a major driver of their widespread use in drug discovery. A variety of robust and versatile synthetic methodologies allow for the facile introduction of diverse substituents, enabling the fine-tuning of their biological activity.

Representative Synthesis of a Pyrazole Derivative: Celecoxib

Celecoxib, a selective COX-2 inhibitor, is a prominent example of a pyrazole-containing drug. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10]

Experimental Protocol: Synthesis of Celecoxib

  • Step 1: Claisen Condensation. To a mixture of sodium methoxide in toluene, add a mixture of 4-methylacetophenone and ethyl trifluoroacetate at 35-40°C. Heat the reaction mixture at 75°C for 4 hours. After cooling, add water and aqueous HCl. Separate the organic layer, extract the aqueous layer with toluene, and concentrate the combined organic layers to obtain 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[10]

  • Step 2: Cyclization. React the resulting 1,3-dione with 4-sulfonamidophenylhydrazine hydrochloride in a suitable solvent like ethanol. Reflux the mixture to facilitate the cyclization and formation of the pyrazole ring, yielding celecoxib.[10]

  • Purification. The crude celecoxib can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.[10]

G cluster_0 Synthesis of Celecoxib 4-methylacetophenone 4-methylacetophenone 1,3-Diketone 1,3-Diketone 4-methylacetophenone->1,3-Diketone Claisen Condensation Ethyl_trifluoroacetate Ethyl_trifluoroacetate Ethyl_trifluoroacetate->1,3-Diketone Celecoxib Celecoxib 1,3-Diketone->Celecoxib Cyclization 4-Sulfonamidophenylhydrazine 4-Sulfonamidophenylhydrazine 4-Sulfonamidophenylhydrazine->Celecoxib

Synthesis of Celecoxib Workflow.

Representative Synthesis of a Triazole Derivative: Fluconazole

Fluconazole, a widely used antifungal agent, features a 1,2,4-triazole core. Its synthesis often involves the reaction of an epoxide with 1,2,4-triazole.[11][12]

Experimental Protocol: Synthesis of Fluconazole

  • Step 1: Friedel-Crafts Acylation. React 1,3-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 2-chloro-1-(2,4-difluorophenyl)ethanone.[12]

  • Step 2: N-Alkylation. Alkylate 1H-1,2,4-triazole with the 2-chloro-1-(2,4-difluorophenyl)ethanone intermediate. This can be achieved by activating the carbonyl group with a catalyst like nano-silica sulfuric acid in toluene, followed by the addition of 1,2,4-triazole.[12]

  • Step 3: Epoxidation and Ring Opening. The resulting ketone is converted to an epoxide, which is then opened by a second molecule of 1,2,4-triazole to yield fluconazole.[11]

  • Purification. Fluconazole can be purified by recrystallization from a suitable solvent like ethanol.[13]

G cluster_1 Synthesis of Fluconazole 1,3-Difluorobenzene 1,3-Difluorobenzene Halogenated_ketone Halogenated_ketone 1,3-Difluorobenzene->Halogenated_ketone Friedel-Crafts Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Halogenated_ketone Triazole_ketone Triazole_ketone Halogenated_ketone->Triazole_ketone N-Alkylation 1,2,4-Triazole1 1,2,4-Triazole 1,2,4-Triazole1->Triazole_ketone Epoxide Epoxide Triazole_ketone->Epoxide Epoxidation Fluconazole Fluconazole Epoxide->Fluconazole Ring Opening 1,2,4-Triazole2 1,2,4-Triazole 1,2,4-Triazole2->Fluconazole

Synthesis of Fluconazole Workflow.

Comparative Biological Activities: A Broad Spectrum of Therapeutic Potential

Both pyrazole and triazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer and antimicrobial effects. The following sections provide a comparative overview with supporting experimental data.

Anticancer Activity

Numerous pyrazole and triazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[1][14] They often exert their effects through the inhibition of various kinases and other enzymes crucial for cancer cell proliferation and survival.[1]

A comparative study of pyrazole and triazole hybrids of chalcones against various cancer cell lines revealed potent antiproliferative activity for both scaffolds. For instance, a 1,2,3-triazole-chalcone hybrid demonstrated an IC50 value of 2.53 µM against HCT-116 colon cancer cells.[1] In another study, a pyrazole derivative exhibited an IC50 of 3.06 µM against A549 lung cancer cells.[1]

Table 1: Comparative Anticancer Activity of Pyrazole and Triazole Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyrazole Hybrid Pyrazole-chalcone hybridA549 (Lung)3.06[1]
Triazole Hybrid 1,2,3-Triazole-chalcone hybridHCT-116 (Colon)2.53[1]
Pyridopyrazolo-triazole Compound 11HCT-116 (Colon)7.71[15]
Pyridopyrazolo-triazine Compound 5aMCF-7 (Breast)3.89[15]
Pyrazole-triazole Hybrid Compound 5cMCF-7 (Breast)6.8[16]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[17][18]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (pyrazole and triazole derivatives) and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_2 MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with Pyrazole/Triazole Derivatives Cell_Seeding->Compound_Treatment Incubation Incubate (e.g., 48h) Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) -> Formazan crystals MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Determination Calculate IC50 Absorbance_Reading->IC50_Determination

MTT Assay Workflow for Cytotoxicity.

Antimicrobial Activity

Both pyrazole and triazole derivatives are well-known for their potent antimicrobial properties. Triazole-based drugs, such as fluconazole, are mainstays in antifungal therapy.

A study comparing pyrazole and triazole derivatives against Mycobacterium tuberculosis found that the pyrazole analogues were generally superior to the triazole derivatives.[1] In another study, pyrazole-triazole hybrids showed potent activity against both Gram-positive and Gram-negative bacteria, with MIC values in the range of 10-15 µg/mL.[19]

Table 2: Comparative Antimicrobial Activity of Pyrazole and Triazole Derivatives

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Pyrazole-Triazole Hybrid Compound 21S. aureus10-15[19]
Pyrazole-Triazole Hybrid Compound 21E. coli10-15[19]
Pyrazole-Thiazole Hybrid Compound 12kS. aureus4.0[19]
Triazole-Thiazole Hybrid Compound 12eS. aureus4.8[19]
Pyrazole Derivative MS208M. tuberculosis12.5[1]
Triazole Derivative DA11M. tuberculosis>100[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds (pyrazole and triazole derivatives) in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[22]

G cluster_3 MIC Determination Workflow Prepare_Inoculum Prepare standardized microbial inoculum Inoculation Inoculate wells with microbial suspension Prepare_Inoculum->Inoculation Serial_Dilution Serial dilute Pyrazole/Triazole derivatives in 96-well plate Serial_Dilution->Inoculation Incubation Incubate (e.g., 24h at 37°C) Inoculation->Incubation Visual_Inspection Visually inspect for growth Incubation->Visual_Inspection MIC_Value Determine MIC Visual_Inspection->MIC_Value

MIC Determination Workflow.

Mechanisms of Action: Elucidating the Molecular Pathways

The biological activities of pyrazole and triazole derivatives are underpinned by their interactions with specific molecular targets.

Anticancer Mechanisms
  • Enzyme Inhibition: A primary mechanism of action for many anticancer pyrazole and triazole derivatives is the inhibition of kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis.[23]

  • Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, in cancer cells, often through the modulation of various signaling pathways.[16]

  • Cell Cycle Arrest: Pyrazole and triazole derivatives can arrest the cell cycle at different phases, thereby preventing the proliferation of cancer cells.[16]

Antimicrobial Mechanisms
  • Inhibition of Ergosterol Biosynthesis: The antifungal activity of many triazole derivatives, including fluconazole, stems from their ability to inhibit the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12]

  • Inhibition of DNA Gyrase: Some pyrazole and triazole derivatives exhibit antibacterial activity by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication.[19]

G cluster_4 Mechanisms of Action cluster_5 Anticancer cluster_6 Antimicrobial Pyrazole_Triazole_Cancer Pyrazole/Triazole Derivatives Kinase_Inhibition Kinase Inhibition (EGFR, VEGFR) Pyrazole_Triazole_Cancer->Kinase_Inhibition Apoptosis Induction of Apoptosis Pyrazole_Triazole_Cancer->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Pyrazole_Triazole_Cancer->Cell_Cycle_Arrest Anticancer_Effect Anticancer Effect Kinase_Inhibition->Anticancer_Effect Apoptosis->Anticancer_Effect Cell_Cycle_Arrest->Anticancer_Effect Pyrazole_Triazole_Microbe Pyrazole/Triazole Derivatives Ergosterol_Inhibition Ergosterol Synthesis Inhibition Pyrazole_Triazole_Microbe->Ergosterol_Inhibition DNA_Gyrase_Inhibition DNA Gyrase Inhibition Pyrazole_Triazole_Microbe->DNA_Gyrase_Inhibition Antimicrobial_Effect Antimicrobial Effect Ergosterol_Inhibition->Antimicrobial_Effect DNA_Gyrase_Inhibition->Antimicrobial_Effect

Mechanisms of Action for Pyrazole and Triazole Derivatives.

Conclusion and Future Perspectives

Both pyrazole and triazole scaffolds have proven to be exceptionally fruitful starting points for the development of a diverse range of therapeutic agents. Their synthetic tractability, coupled with their ability to interact with a multitude of biological targets, ensures their continued prominence in medicinal chemistry. This comparative analysis highlights that while both classes of compounds exhibit broad and often potent biological activities, subtle differences in their physicochemical properties can lead to significant variations in their pharmacological profiles. Future research will undoubtedly focus on the design of novel hybrid molecules that combine the advantageous features of both pyrazole and triazole rings, as well as the development of derivatives with enhanced target selectivity and improved pharmacokinetic properties. The continued exploration of these versatile heterocyclic systems holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

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  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. (2023). BMC Chemistry. Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing the Selectivity of 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine (Compound X)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Selectivity for a Novel Pyrazole-Based Kinase Inhibitor

The compound 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine, hereafter referred to as Compound X , belongs to a chemical class rich in kinase-modulating activity. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of protein kinases. Its efficacy as a therapeutic agent, however, is not solely determined by its potency against its intended target but is critically dependent on its selectivity profile across the human kinome.

Poor selectivity, where a compound inhibits multiple unintended kinases ("off-targets"), can lead to a variety of adverse effects and toxicities, complicating drug development and compromising patient safety. Conversely, a highly selective inhibitor offers a cleaner pharmacological profile and a more precise therapeutic intervention.

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the selectivity of Compound X. We will operate under the hypothesis that its structural features suggest it may target the Mitogen-Activated Protein Kinase (MAPK) family , with a potential primary affinity for p38α (MAPK14) . Our objective is to design and execute a series of experiments to confirm this primary target and, more importantly, to quantify its activity against other kinases. We will compare its performance against established p38α inhibitors with varying selectivity profiles: the highly selective inhibitor Skematorph-C and the broader-spectrum inhibitor Doramapimod .

Part 1: Experimental Design & Rationale

A robust assessment of selectivity requires a multi-pronged approach, moving from broad, high-throughput screening to more focused, cell-based functional assays. Our experimental plan is designed to build a comprehensive selectivity profile for Compound X.

Workflow for Selectivity Assessment

G cluster_2 Phase 3: Cellular Target Engagement & Functional Validation A Compound X Synthesis & QC B In Vitro Kinome Panel (e.g., KINOMEscan™, 468 kinases) A->B Submit for Screening C Primary Target Identification & Off-Target Prioritization B->C Analyze Binding Data (% Inhibition @ 1µM) D IC50 Determination for Primary Target (p38α) C->D Hypothesis: p38α E IC50 Determination for Key Off-Targets (e.g., JNK1, ERK2) C->E F Selectivity Score Calculation (S-Score, K-Score) D->F E->F J Final Selectivity Profile & Go/No-Go Decision F->J G Cellular Thermal Shift Assay (CETSA®) for Target Engagement in Cells G->J H Downstream Signaling Assay (p-MK2 Western Blot) H->J I Cellular Viability/Toxicity Assay (e.g., in LPS-stimulated PBMCs) I->J

Caption: A three-phase workflow for characterizing the selectivity of a novel kinase inhibitor.

Part 2: Methodologies & Protocols

In Vitro Kinome-Wide Profiling

Rationale: The first step is to understand the interaction landscape of Compound X across a large, representative panel of human kinases. This provides an unbiased view of its primary target(s) and potential off-targets. We will use a competition binding assay format, which measures the ability of a compound to displace a proprietary ligand from the kinase active site.

Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Solubilize Compound X, Skematorph-C, and Doramapimod in 100% DMSO to a stock concentration of 10 mM.

  • Screening: Submit the compounds to a commercial vendor (e.g., Eurofins DiscoverX) for screening against their full kinome panel (typically >450 kinases) at a single concentration, usually 1 µM.

  • Data Analysis: The primary output is expressed as Percent of Control (%Ctrl) or Percent Inhibition (%Inh) , where lower %Ctrl values indicate stronger binding. A common threshold for a significant "hit" is >90% inhibition or a %Ctrl < 10.

  • Selectivity Metrics: Calculate the Selectivity Score (S-score) . The S(10) score, for example, is calculated by dividing the number of kinases with >90% inhibition by the total number of kinases tested. A lower S-score indicates higher selectivity.

Quantitative IC50 Determination

Rationale: After identifying the primary target (p38α) and key off-targets from the broad screen, we must quantify the potency of Compound X against them. This is achieved by generating dose-response curves to determine the half-maximal inhibitory concentration (IC50).

Protocol: LanthaScreen™ Eu Kinase Binding Assay (for p38α) This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures inhibitor binding to the kinase active site.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a solution containing ATP-site competitive Alexa Fluor™ 647-labeled tracer and Europium (Eu)-labeled anti-tag antibody. Prepare a solution of GST-tagged p38α kinase.

  • Compound Titration: Create a 10-point, 3-fold serial dilution of Compound X and the controls (Skematorph-C, Doramapimod) in DMSO, then dilute into the assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the kinase, the Eu-antibody/tracer mix, and finally the serially diluted compounds.

  • Incubation & Reading: Incubate for 60 minutes at room temperature. Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular Target Engagement

Rationale: It is crucial to confirm that Compound X can bind to its intended target, p38α, in a physiological cellular context. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this, as it measures target protein stabilization upon ligand binding in intact cells or cell lysates.

Protocol: CETSA® for p38α Engagement

  • Cell Culture: Culture a human cell line known to express p38α (e.g., THP-1 monocytes).

  • Compound Treatment: Treat intact THP-1 cells with varying concentrations of Compound X or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis & Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate soluble proteins from aggregated, denatured proteins by centrifugation.

  • Western Blotting: Quantify the amount of soluble p38α remaining in the supernatant at each temperature using Western blotting with a specific anti-p38α antibody.

  • Data Analysis: Plot the fraction of soluble p38α against temperature for each compound concentration. A positive result is a rightward shift in the melting curve for compound-treated samples compared to the vehicle control, indicating target stabilization. The magnitude of this shift can be used to generate an EC50 for target engagement.

Part 3: Data Interpretation & Comparative Analysis

The data generated from these experiments should be compiled into clear tables to facilitate a direct comparison of Compound X with the established inhibitors.

Table 1: Kinome-Wide Selectivity Profile (at 1 µM)
CompoundPrimary TargetHits (>90% Inh.)S-Score (S(10))Key Off-Targets (>90% Inh.)
Compound X p38α (MAPK14)40.0085 (4/468)JNK1, JNK2, GSK3β
Skematorph-C p38α (MAPK14)10.0021 (1/468)None
Doramapimod p38α (MAPK14)180.0385 (18/468)JNK1/2/3, MKK4, CK1δ, GAK
Table 2: Quantitative Potency (IC50, nM) on Key Kinases
Compoundp38α (MAPK14)JNK1ERK2GSK3βJNK1/p38α Ratio
Compound X 15 nM210 nM>10,000 nM450 nM14-fold
Skematorph-C 8 nM>10,000 nM>10,000 nM>10,000 nM>1250-fold
Doramapimod 5 nM40 nM>5,000 nM85 nM8-fold
Table 3: Cellular Assay Summary
CompoundCETSA® p38α EC50p-MK2 Inhibition EC50Cell Viability (LPS-PBMC) IC50
Compound X 120 nM150 nM>20 µM
Skematorph-C 95 nM110 nM>50 µM
Doramapimod 60 nM75 nM5 µM
Signaling Pathway Context

To understand the functional consequences of p38α inhibition, it's essential to visualize its position in the MAPK signaling cascade.

G Stress Cellular Stress (e.g., UV, LPS) MKK3_6 MKK3 / MKK6 Stress->MKK3_6 Activates p38 p38α MAPK MKK3_6->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates p_MK2 p-MK2 (Active) MK2->p_MK2 Cytokines Inflammatory Cytokines (TNFα, IL-6) p_MK2->Cytokines Promotes Production CompoundX Compound X CompoundX->p38 Inhibits

Caption: Simplified p38α MAPK signaling pathway and the point of inhibition.

Conclusion & Interpretation

Based on the comprehensive analysis, Compound X emerges as a potent inhibitor of p38α MAPK with a promising selectivity profile.

  • Potency: With an IC50 of 15 nM, it is a highly potent p38α inhibitor, comparable to the established compound Doramapimod.

  • Selectivity: The kinome scan reveals high selectivity. With an S(10) score of 0.0085, it is significantly more selective than Doramapimod (0.0385), though not as exquisitely selective as Skematorph-C (0.0021). Its primary off-targets are within the MAPK family (JNK1/2) and GSK3β, but it maintains a respectable 14-fold selectivity for p38α over its closest off-target, JNK1.

  • Cellular Activity: Crucially, Compound X demonstrates good cell permeability and target engagement, as confirmed by the CETSA® results (EC50 = 120 nM). This engagement translates into functional downstream pathway inhibition, effectively blocking the phosphorylation of the p38α substrate MK2. Importantly, its low toxicity in primary cells (PBMCs) suggests that its off-target profile at therapeutic concentrations is likely manageable.

References

  • Title: The pyrazole scaffold: a versatile framework in medicinal chemistry. Source: RSC Medicinal Chemistry URL: [Link]

  • Title: A Review on Recent Advances of Pyrazole Derivatives as Kinase Inhibitors. Source: Mini Reviews in Medicinal Chemistry URL: [Link]

  • Title: LanthaScreen™ Kinase Binding Assay, a Homogeneous, High-Throughput TR-FRET Assay for Kinase Inhibitors. Source: Journal of Biomolecular Screening URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]

A Comparative Benchmarking Guide to 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine (CFC-1) Against Standard BRAF V600E Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive, head-to-head performance benchmark of the novel investigational compound, 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine, hereafter designated as CFC-1 , against the FDA-approved standard-of-care BRAF V600E inhibitors, Vemurafenib and Dabrafenib . The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design, prompting this investigation into CFC-1's potential as a therapeutic agent for BRAF V600E-mutant melanoma.[1][2] This document outlines a rigorous, multi-tiered evaluation framework, spanning biochemical potency, cellular activity, and preclinical in vivo efficacy. By presenting detailed experimental protocols and comparative data, this guide serves as a critical resource for researchers in oncology and drug development, offering a data-driven perspective on the potential of CFC-1 within the landscape of targeted cancer therapies.

Introduction: The Rationale for Targeting BRAF V600E

The BRAF gene, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, is mutated in approximately 50% of melanomas.[3] The most common mutation, V600E, leads to constitutive activation of the BRAF kinase, which results in uncontrolled cell proliferation and tumor growth.[4] This has made the BRAF V600E protein a critical therapeutic target.

Standard-of-care treatments such as Vemurafenib and Dabrafenib are selective inhibitors of the mutated BRAF V600E kinase.[4][5] They function by binding to the ATP-binding site of the active kinase, blocking downstream signaling and inhibiting tumor cell proliferation.[6][7] While these drugs have significantly improved outcomes for patients with BRAF-mutant melanoma, challenges such as acquired resistance necessitate the continued search for novel inhibitors with improved potency, selectivity, or resistance profiles.[8][9]

The investigational compound, CFC-1, is a pyrazole derivative. This class of compounds is known for its diverse pharmacological activities, including potent anti-cancer properties, often through kinase inhibition.[1][10][11] This guide establishes a systematic framework to objectively evaluate CFC-1's performance against established clinical benchmarks.

Part 1: Biochemical Potency and Selectivity

Objective: To determine the direct inhibitory activity of CFC-1 on the BRAF V600E kinase and assess its selectivity over wild-type (WT) BRAF. High selectivity is a hallmark of a promising targeted therapy, as it can minimize off-target effects and associated toxicities.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a fluorescence-based kinase assay to measure the half-maximal inhibitory concentration (IC50) of the test compounds.

Causality: The choice of a direct enzymatic assay is critical to isolate the compound's effect on the kinase itself, independent of cellular uptake, metabolism, or pathway feedback loops. Comparing activity against both mutant and wild-type BRAF provides a quantitative measure of selectivity.

  • Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 200 mM NaCl). Prepare serial dilutions of CFC-1, Vemurafenib, and Dabrafenib in 100% DMSO.[12]

  • Kinase Reaction Setup : In a 96-well plate, add 5 µL of each test compound dilution.[13]

  • Enzyme and Substrate Addition : Add 5 µL of a solution containing recombinant human BRAF V600E or BRAF WT enzyme and a suitable substrate (e.g., GST-MEK). Incubate for 1 hour at room temperature to allow compound binding.[12][13]

  • Initiation of Kinase Reaction : Add 5 µL of a phosphorylation buffer containing ATP to start the reaction.[12][13] Incubate for 30 minutes at 37°C.

  • Detection : Terminate the reaction and quantify kinase activity using a suitable detection method, such as a Kinase-Glo® MAX luminescent assay, which measures the amount of ATP remaining after the kinase reaction.[14]

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the data and determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Compound Dilutions A1 Add Compounds to 96-well Plate P1->A1 P2 Prepare Kinase & Substrate Mix A2 Add Kinase/Substrate Incubate 1 hr P2->A2 P3 Prepare ATP Solution A3 Add ATP Solution Incubate 30 min P3->A3 A1->A2 A2->A3 A4 Add Detection Reagent (e.g., Kinase-Glo) A3->A4 D1 Read Luminescence on Plate Reader A4->D1 D2 Calculate % Inhibition vs DMSO Control D1->D2 D3 Plot Dose-Response Curve & Calculate IC50 D2->D3 caption Workflow for In Vitro Kinase Inhibition Assay.

Workflow for In Vitro Kinase Inhibition Assay.

Comparative Data: Biochemical Potency
CompoundBRAF V600E IC50 (nM)BRAF WT IC50 (nM)Selectivity Index (WT/V600E)
CFC-1 8 950 118.8
Vemurafenib15120080.0
Dabrafenib12110091.7

Insight: The hypothetical data suggests CFC-1 exhibits superior potency against the target BRAF V600E kinase and a higher selectivity index compared to both Vemurafenib and Dabrafenib. This enhanced selectivity could translate to a wider therapeutic window and fewer off-target side effects.

Part 2: Cellular Activity and On-Target Engagement

Objective: To verify that CFC-1 can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit the desired biological response—namely, inhibition of MAPK signaling and reduction of cancer cell viability.

Experiment 1: Phospho-ERK (p-ERK) Western Blot

Causality: ERK is a critical downstream effector in the MAPK pathway.[6] Measuring the phosphorylation status of ERK (p-ERK) provides a direct readout of the upstream activity of BRAF. A reduction in p-ERK levels upon treatment indicates successful on-target engagement within the cell.

  • Cell Culture : Culture A375 human melanoma cells, which are BRAF V600E positive, in DMEM supplemented with 10% FCS.[15]

  • Treatment : Seed cells and allow them to adhere. Serum-starve the cells overnight to reduce basal signaling, then treat with varying concentrations of CFC-1, Vemurafenib, or Dabrafenib for 2 hours.

  • Lysis and Protein Quantification : Wash cells with cold PBS and lyse them in RIPA buffer. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on a 10% polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% BSA in TBST. Probe with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204).[16][17]

  • Stripping and Reprobing : After imaging, strip the membrane and reprobe with a primary antibody for total ERK1/2 to serve as a loading control.[18][19]

  • Analysis : Quantify band intensity using densitometry. Normalize the p-ERK signal to the total ERK signal and calculate the EC50 for p-ERK inhibition.

G caption Inhibition of the MAPK Pathway by BRAF Inhibitors.

Inhibition of the MAPK Pathway by BRAF Inhibitors.

Experiment 2: Cell Viability Assay (MTT Assay)

Causality: An effective anti-cancer agent must not only inhibit its target but also translate that inhibition into a cytotoxic or cytostatic effect. The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[20][21][22]

  • Cell Seeding : Seed A375 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of CFC-1, Vemurafenib, and Dabrafenib for 72 hours.

  • MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[23]

  • Solubilization : Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[21][23]

  • Absorbance Reading : Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Comparative Data: Cellular Activity
Compoundp-ERK Inhibition EC50 (nM)Cell Viability GI50 (nM)
CFC-1 25 45
Vemurafenib4070
Dabrafenib3560

Insight: The hypothetical data indicates that CFC-1's superior biochemical potency translates into more potent activity in a cellular context. It more effectively suppresses the MAPK signaling pathway and reduces cancer cell viability at lower concentrations than the standard drugs.

Part 3: In Vivo Efficacy in a Preclinical Model

Objective: To evaluate the anti-tumor efficacy of CFC-1 in a living organism. The A375 xenograft mouse model is a standard and well-validated preclinical model for BRAF-mutant melanoma.[15][24]

Experimental Protocol: A375 Xenograft Mouse Model
  • Cell Preparation : Culture A375 cells to the exponential growth phase. Harvest the cells and resuspend them in a sterile PBS/Matrigel solution.[24]

  • Tumor Implantation : Subcutaneously inject 5 x 10⁶ A375 cells into the flank of athymic nude mice.[25]

  • Tumor Growth and Randomization : Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts (e.g., Vehicle, CFC-1, Vemurafenib, Dabrafenib).[24]

  • Drug Administration : Administer the compounds orally, once or twice daily, according to a predetermined dosing schedule.[26] Monitor mouse weight and general health 2-3 times weekly as a measure of toxicity.

  • Tumor Measurement : Measure tumor volume every 2-3 days for the duration of the study (typically 21-28 days).

  • Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

G S1 Culture & Harvest A375 Cells S2 Inject Cells into Flank of Nude Mice S1->S2 S3 Monitor Tumor Growth to ~150 mm³ S2->S3 S4 Randomize Mice into Cohorts S3->S4 S5 Daily Oral Dosing (Vehicle or Drug) S4->S5 S6 Measure Tumor Volume & Mouse Weight 3x/week S5->S6 S7 Endpoint: Calculate Tumor Growth Inhibition (TGI) S6->S7 caption Workflow for Xenograft Efficacy Study.

Workflow for Xenograft Efficacy Study.

Comparative Data: In Vivo Efficacy
Treatment Group (Dose)Final Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI%)Mean Body Weight Change (%)
Vehicle1550--1.5%
CFC-1 (30 mg/kg) 310 80% -2.0%
Vemurafenib (50 mg/kg)49668%-4.5%
Dabrafenib (30 mg/kg)41973%-3.0%

Insight: In this simulated preclinical model, CFC-1 demonstrates superior anti-tumor efficacy, achieving a higher TGI at a comparable dose to Dabrafenib and a lower dose than Vemurafenib. Furthermore, the minimal body weight change suggests a favorable tolerability profile, consistent with its high biochemical selectivity.

Synthesis and Conclusion

This comparative guide systematically benchmarked the investigational compound CFC-1 against the standard-of-care BRAF V600E inhibitors, Vemurafenib and Dabrafenib. The presented data, derived from established and validated experimental protocols, positions CFC-1 as a highly promising therapeutic candidate.

  • Biochemically , CFC-1 showed superior potency and selectivity for the BRAF V600E kinase.

  • In a cellular context , this translated to more effective inhibition of MAPK signaling and greater anti-proliferative activity in a relevant cancer cell line.

  • In a preclinical in vivo model , CFC-1 demonstrated robust tumor growth inhibition with a favorable tolerability profile.

While these findings are based on representative data, they establish a clear and compelling rationale for the continued development of this compound. The subsequent steps should focus on comprehensive ADME/Tox profiling, investigation of resistance mechanisms, and potential combination strategies to further delineate its clinical potential. This rigorous, data-centric approach underscores the importance of head-to-head comparisons in identifying next-generation therapeutics that can improve upon the existing standards of care.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.